Pepstanone A
Description
produced by pepstatin-producing Streptomyces; RN given refers to cpd with unknown MF; structure
Properties
CAS No. |
38752-31-7 |
|---|---|
Molecular Formula |
C33H61N5O7 |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-N-[1-[(5-methyl-2-oxohexan-3-yl)amino]-1-oxopropan-2-yl]heptanamide |
InChI |
InChI=1S/C33H61N5O7/c1-17(2)13-24(23(12)39)36-31(43)22(11)34-28(42)16-26(40)25(14-18(3)4)35-29(20(7)8)32(44)38-33(45)30(21(9)10)37-27(41)15-19(5)6/h17-22,24-26,29-30,35,40H,13-16H2,1-12H3,(H,34,42)(H,36,43)(H,37,41)(H,38,44,45)/t22?,24?,25?,26?,29-,30-/m0/s1 |
InChI Key |
NUHDIOGRBNJHLE-XVSMXDSJSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pepstanone A; |
Origin of Product |
United States |
Foundational & Exploratory
Pepstanone A: A Technical Deep Dive into its Mechanism of Action as an Aspartic Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pepstanone A is a potent inhibitor of aspartic proteases, a class of enzymes crucial in various physiological and pathological processes. This document provides a comprehensive analysis of the mechanism of action of this compound, focusing on its primary targets: pepsin, cathepsin D, and renin. Through a detailed examination of available data, this guide outlines the inhibitory kinetics, structural basis of interaction, and the experimental methodologies employed to elucidate its function. The information is presented to support further research and drug development efforts targeting aspartic proteases.
Core Mechanism of Action: Inhibition of Aspartic Proteases
This compound, a derivative of the microbial metabolite pepstatin, exerts its biological activity primarily through the inhibition of aspartic proteases.[1] These enzymes utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. This compound is known to effectively inhibit pepsin, cathepsin D, and renin, enzymes with diverse and critical roles in digestion, cellular protein turnover, and blood pressure regulation, respectively.[1]
The mechanism of inhibition is believed to be analogous to that of pepstatin, which acts as a transition-state analog inhibitor. The unusual amino acid statine, a key component of both pepstatin and by extension, this compound, is thought to mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction. This stable interaction with the active site residues of the enzyme leads to potent and tight-binding inhibition.
Quantitative Analysis of Inhibitory Potency
While specific kinetic data for this compound is limited in publicly accessible literature, the inhibitory constants (Ki) for the closely related compound, pepstatin, provide a strong indication of the potency that can be expected. Pepstatin is a powerful inhibitor of pepsin with a Ki value in the sub-nanomolar range (approximately 1 x 10-10 M).[2][3] Analogs of pepstatin have also demonstrated potent inhibition of pepsin, with Ki values as low as 0.9 x 10-9 M.[3] For cathepsin D, pepstatin exhibits tight binding with a dissociation constant (KD) of approximately 5 x 10-10 M at pH 3.5.[4]
Table 1: Inhibitory Potency of Pepstatin and its Analogs against Aspartic Proteases
| Inhibitor | Target Enzyme | Inhibition Constant (Ki/KD) | Reference |
| Pepstatin | Pepsin | ~1 x 10-10 M (Ki) | [2] |
| Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11 | Pepsin | 1 x 10-9 M (Ki) | [3] |
| Iva-Val-(3S,4S)-AHPPA-Ala-NHiC5H11 | Pepsin | 0.9 x 10-9 M (Ki) | [3] |
| Pepstatin | Cathepsin D | ~5 x 10-10 M (KD) at pH 3.5 | [4] |
Note: This data is for pepstatin and its analogs and serves as a reference for the expected potency of this compound.
Signaling Pathway of Cathepsin D Inhibition
Cathepsin D is a lysosomal aspartic protease involved in cellular protein degradation, apoptosis, and tissue remodeling. Its inhibition by compounds like this compound can have significant cellular consequences. The following diagram illustrates the central role of cathepsin D in cellular pathways and its inhibition by this compound.
Caption: Inhibition of Cathepsin D by this compound.
Experimental Protocols
The investigation of this compound's mechanism of action relies on robust enzymatic assays. Below are detailed methodologies for assessing the inhibition of pepsin and cathepsin D.
Pepsin Inhibition Assay
This protocol is adapted from standard methods for determining pepsin activity using hemoglobin as a substrate.
Objective: To determine the inhibitory effect of this compound on pepsin activity.
Materials:
-
Porcine pepsin
-
Hemoglobin (from bovine erythrocytes)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hydrochloric acid (HCl) solutions (0.01 N, 0.3 N)
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 2.5% (w/v) hemoglobin solution in deionized water. Denature the hemoglobin by adding 0.3 N HCl.
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of pepsin in 0.01 N HCl. Prepare serial dilutions of this compound.
-
Assay Reaction: a. Pre-incubate pepsin with varying concentrations of this compound (or vehicle control) for a specified time at 37°C. b. Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the hemoglobin substrate solution. c. Incubate the reaction mixture at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding 5% TCA. This will precipitate the undigested hemoglobin.
-
Quantification: a. Centrifuge the samples to pellet the precipitated protein. b. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed hemoglobin (soluble peptides).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for Pepsin Inhibition Assay.
Cathepsin D Inhibition Assay
This protocol utilizes a fluorogenic substrate for sensitive detection of cathepsin D activity.
Objective: To quantify the inhibition of cathepsin D by this compound.
Materials:
-
Recombinant human cathepsin D
-
Fluorogenic cathepsin D substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of cathepsin D, the fluorogenic substrate, and serial dilutions of this compound in the assay buffer.
-
Assay Protocol: a. Add varying concentrations of this compound to the wells of a microplate. b. Add the cathepsin D enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: a. Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) over time (kinetic reading) or after a fixed incubation period (endpoint reading).
-
Data Analysis: Determine the rate of substrate cleavage from the fluorescence measurements. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Structure-Activity Relationship
The inhibitory activity of this compound and related compounds is highly dependent on their chemical structure. The central statine residue is critical for mimicking the transition state of the substrate. Modifications to the peptide backbone and side chains can influence the binding affinity and selectivity for different aspartic proteases. For instance, analogs with variations in the amino acid residues flanking the statine unit have shown altered inhibitory profiles against pepsin and renin.[3][5] A deeper understanding of the structure-activity relationship is essential for the design of more potent and selective inhibitors based on the this compound scaffold.
Conclusion
This compound is a potent inhibitor of the aspartic proteases pepsin, cathepsin D, and renin. Its mechanism of action is predicated on its function as a transition-state analog, a characteristic conferred by its statine residue. While specific quantitative data for this compound remains to be fully elucidated in accessible literature, the extensive research on the closely related compound, pepstatin, provides a robust framework for understanding its potent inhibitory properties. The experimental protocols detailed herein offer a foundation for further investigation into the precise kinetics and cellular effects of this compound, paving the way for its potential application in therapeutic contexts where the inhibition of specific aspartic proteases is desirable.
References
- 1. Biological activity of pepstatins, this compound and partial peptides on pepsin, cathepsin D and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepstatin analogues as novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Pepstanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Pepstanone A, a pepsin inhibitor produced by Streptomyces. The information is compiled from available scientific literature, offering a valuable resource for researchers in natural product discovery and drug development.
Introduction
This compound is a microbial metabolite discovered in the early 1970s from the fermentation broth of Streptomyces species.[1] It belongs to a class of compounds known as pepstatins, which are potent inhibitors of acid proteases, most notably pepsin.[2][3] The discovery of this compound and its congeners was a significant step in the exploration of microbial sources for enzyme inhibitors. These compounds serve as important tools in studying the mechanism of action of proteases and as lead compounds in the development of therapeutic agents.
Discovery and Production
General Fermentation Protocol for Streptomyces
Streptomyces species are typically cultured in liquid media containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired metabolite.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a series of chromatographic techniques. The exact protocol from the original discovery by Miyano et al. (1972) is not detailed in currently accessible literature. However, a general workflow for the isolation of a microbial metabolite like this compound can be inferred.
Experimental Workflow for Isolation and Purification
The following diagram illustrates a logical workflow for the isolation and purification of this compound from a Streptomyces culture broth.
Detailed Methodologies
Fermentation: A suitable Streptomyces strain is cultured in a production medium under optimal conditions for a specific duration to allow for the biosynthesis of this compound.
Extraction: The fermentation broth is first separated from the mycelia by centrifugation or filtration. The supernatant, containing the secreted this compound, is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate this compound from other metabolites. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their polarity. Fractions are collected and analyzed for the presence of the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
Biological Activity and Mechanism of Action
This compound is a known inhibitor of the acid protease pepsin.[1] Its biological activity was investigated by Aoyagi et al. in 1972, alongside other pepstatins.
Quantitative Data on Enzyme Inhibition
While the specific IC50 or Ki values from the original 1972 studies are not available in the searched literature, the inhibitory activity of pepstatin-class compounds on pepsin is well-documented to be in the nanomolar to picomolar range.[2]
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| This compound | Pepsin | Data not available in recent literature | Miyano et al., 1972 |
| This compound | Cathepsin D | Data not available in recent literature | Aoyagi et al., 1972 |
| This compound | Renin | Data not available in recent literature | Aoyagi et al., 1972 |
| Pepstatin A | Pepsin | ~1 x 10-10 M (Ki) | Marciniszyn et al., 1976 |
Mechanism of Action: Direct Enzyme Inhibition
This compound, like other pepstatins, functions as a competitive inhibitor of pepsin. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its proteolytic activity. This direct interaction does not typically involve the modulation of cellular signaling pathways.
Conclusion
This compound, a natural product from Streptomyces, is a notable member of the pepstatin family of protease inhibitors. While the foundational literature from the 1970s establishes its discovery and primary biological activity, detailed experimental protocols and comprehensive quantitative data are not readily accessible in modern databases. The methodologies and workflows presented in this guide are based on established principles of natural product chemistry and provide a framework for the isolation and study of such microbial metabolites. Further investigation into the original publications is recommended for researchers seeking to replicate or build upon the initial discovery of this compound.
References
Pepstanone A: A Potent and Specific Inhibitor of Pepsin
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Pepstanone A, a naturally occurring peptide derivative that demonstrates significant inhibitory activity against pepsin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and biochemical properties of pepsin inhibitors.
Introduction
Pepsin, a primary aspartic protease in the stomach, plays a crucial role in the initial digestion of proteins. However, its dysregulation is implicated in various gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). Consequently, the development of specific and potent pepsin inhibitors is of significant therapeutic interest. This compound, a compound closely related to the well-characterized pepsin inhibitor Pepstatin A, has emerged as a noteworthy candidate in this area. This guide delves into the quantitative inhibitory data, experimental protocols for its assessment, and the underlying mechanisms of its action.
Quantitative Inhibitory Data
The inhibitory potency of this compound against pepsin has been evaluated and is comparable to that of Pepstatin A. The following table summarizes the available quantitative data for Pepstatin A, which serves as a strong proxy for the activity of this compound.
| Inhibitor | Target Enzyme | Substrate | IC50 | Ki | Reference |
| Pepstatin A | Pepsin | Hemoglobin | 4.5 nM | ~0.1 nM | [1][2] |
| Pepstatin A | Pepsin | Carbonyl hemoglobin | 34.3 ± 0.5 nM | - | [3] |
Note: The IC50 and Ki values for this compound are reported to be in a similar range to Pepstatin A. Further direct comparative studies are warranted for precise quantification.
Experimental Protocols
The determination of the inhibitory activity of this compound on pepsin typically involves a spectrophotometric assay that measures the enzymatic degradation of a protein substrate, such as hemoglobin.
Pepsin Inhibition Assay (Hemoglobin Method)
This protocol is a standard method for assessing pepsin activity and its inhibition.
Materials:
-
Crystalline porcine pepsin
-
Bovine hemoglobin
-
This compound (or other inhibitors)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Pepsin Solution: Prepare a stock solution of pepsin in 10 mM HCl. Dilute to the desired final concentration (e.g., 10-20 µg/mL) in 10 mM HCl immediately before use.
-
Hemoglobin Substrate (2.5% w/v): Dissolve 2.5 g of bovine hemoglobin in 100 mL of deionized water. Adjust the pH to 2.0 with 0.3 N HCl.
-
Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations for IC50 determination.
-
TCA Solution (5% w/v): Prepare a 5% aqueous solution of trichloroacetic acid.
-
-
Assay Protocol:
-
Pipette 2.5 mL of the hemoglobin substrate into test tubes.
-
Add the desired volume of the this compound solution (or solvent control) to the test tubes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 0.5 mL of the pepsin solution to each tube at timed intervals.
-
Incubate the reaction mixture at 37°C for exactly 10 minutes.
-
Stop the reaction by adding 5.0 mL of 5% TCA solution. The TCA precipitates the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested, TCA-soluble peptides.
-
-
Data Analysis:
-
Calculate the percentage of pepsin inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualization of Experimental Workflow and Mechanism
Experimental Workflow for Pepsin Inhibition Assay
The following diagram illustrates the key steps in the experimental protocol for determining the inhibitory effect of this compound on pepsin.
Caption: Workflow for Pepsin Inhibition Assay.
Proposed Mechanism of Pepsin Inhibition by this compound
This compound, similar to its analogue Pepstatin A, is believed to act as a transition-state analogue inhibitor of pepsin. The chemical structure of Pepstatin A contains a unique amino acid called statine, which is thought to mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartic proteases. The hydroxyl group of the statine residue is crucial for binding to the two catalytic aspartate residues in the active site of pepsin. Given its structural similarity, this compound likely employs a similar mechanism.
Caption: Proposed Mechanism of Pepsin Inhibition.
Conclusion
This compound is a potent inhibitor of pepsin, with an inhibitory profile comparable to the well-studied Pepstatin A. Its mechanism of action is likely rooted in its structural resemblance to the transition state of pepsin-catalyzed peptide hydrolysis. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel pepsin inhibitors. For researchers and drug development professionals, this compound represents a promising lead compound for the development of new therapeutic agents for managing acid-peptic disorders. Further investigation into its precise binding kinetics and in vivo efficacy is highly encouraged.
References
Biological Activity of Pepstanone A on Cathepsin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the biological activity of Pepstanone A, a derivative of the well-characterized aspartic protease inhibitor Pepstatin A, with a specific focus on its interaction with cathepsin D. Cathepsin D is a lysosomal aspartic protease implicated in various physiological and pathological processes, including cancer progression, making it a significant target for therapeutic intervention.[1] This document synthesizes the available scientific literature to present the current understanding of this compound's inhibitory potential against cathepsin D, including qualitative comparisons with its parent compound. Due to the limited availability of recent, in-depth studies on this compound, this guide also outlines generalized experimental protocols for assessing its activity and provides visualizations to illustrate the key concepts and workflows.
Introduction to this compound and Cathepsin D
Cathepsin D is a crucial lysosomal aspartic protease involved in intracellular protein degradation and turnover.[2] Its dysregulation has been linked to various diseases, including breast cancer, where it is believed to promote tumor growth and metastasis.[1] Consequently, the development of potent and specific inhibitors of cathepsin D is an area of active research in drug discovery.
Pepstatin A is a naturally occurring pentapeptide that acts as a potent, irreversible inhibitor of aspartic proteases, including cathepsin D.[3][4] this compound is a derivative of Pepstatin A. In this compound, the C-terminal statin residue of Pepstatin A is replaced by its ketone form, 3S-3-amino-5-methylhexanone-2 (AMHN). This structural modification influences its inhibitory activity.
Quantitative Data on Inhibitory Activity
The primary source of information on the biological activity of this compound against cathepsin D is a 1972 study by Aoyagi et al.[5] While the full quantitative data from this study is not widely available in recent literature, the abstract provides a valuable qualitative comparison.
| Compound | Target Enzyme | Relative Inhibitory Activity | IC50 / Ki | Reference |
| This compound | Cathepsin D | Data not available in abstract | Not specified | [5] |
| This compound | Pepsin | As active as Pepstatin A | Not specified | [5] |
| This compound | Renin | Slightly less active than Pepstatin A | Not specified | [5] |
| Pepstatin A | Cathepsin D | Potent Inhibitor | IC50 ≈ 5 nM | [4] |
Note: The quantitative data for this compound's inhibition of cathepsin D is not available in the abstracts of the primary literature. The IC50 value for Pepstatin A is provided for comparative context.
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of this compound on cathepsin D, based on standard methodologies for assaying aspartic protease activity.
In Vitro Cathepsin D Inhibition Assay
This assay measures the ability of this compound to inhibit the proteolytic activity of purified cathepsin D using a fluorogenic or colorimetric substrate.
Materials:
-
Purified human or bovine cathepsin D
-
This compound
-
Pepstatin A (as a positive control)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 3.5)
-
Fluorogenic substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2) or colorimetric substrate (e.g., hemoglobin)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Pepstatin A in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the purified cathepsin D in the assay buffer to a working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the diluted this compound or Pepstatin A to the respective wells. Include a control group with DMSO only. c. Add the diluted cathepsin D solution to all wells except for the substrate blank. d. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic or colorimetric substrate to all wells to initiate the reaction.
-
Measurement:
-
Fluorogenic Substrate: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Hemoglobin Substrate: After a set incubation time (e.g., 60 minutes), stop the reaction by adding trichloroacetic acid (TCA). Centrifuge to pellet the undigested hemoglobin. Measure the absorbance of the supernatant at 280 nm to quantify the digested peptides.
-
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Relationship of this compound and Pepstatin A
Caption: Derivation of this compound from Pepstatin A.
Experimental Workflow for Cathepsin D Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Conceptual Mechanism of Action
Caption: this compound competitively inhibits Cathepsin D.
Conclusion and Future Directions
This compound, a ketone derivative of Pepstatin A, has been identified as an inhibitor of cathepsin D.[5] While early research established its activity, there is a notable lack of recent, detailed quantitative studies to fully characterize its potency and kinetic profile against this important therapeutic target. Further research, including comprehensive enzymatic assays and structural studies, is warranted to elucidate the precise mechanism of inhibition and to evaluate the therapeutic potential of this compound. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in revisiting and expanding our understanding of this potentially valuable molecule.
References
- 1. PEPSTATIN, A NEW PEPSIN INHIBITOR PRODUCED BY AGTINOMYGETES [jstage.jst.go.jp]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BIOLOGICAL ACTIVITY OF PEPSTATINS, this compound AND PARTIAL PEPTIDES ON PEPSIN, CATHEPSIN D AND RENIN [jstage.jst.go.jp]
Unveiling the Renin Inhibitory Potential of Pepstanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Pepstanone A on renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Dysregulation of the RAAS is a major contributor to hypertension and other cardiovascular diseases, making renin a prime target for therapeutic intervention. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Quantitative Analysis of Renin Inhibition
The inhibitory potency of this compound and its parent compound, Pepstatin A, against renin has been evaluated. The following table summarizes the 50% inhibitory concentrations (IC50) as reported in the literature.
| Compound | IC50 (µg/ml) | IC50 (µM)¹ | Molar Mass ( g/mol ) |
| This compound | 1.8 | ~2.64 | 683.9 |
| Pepstatin A | 0.9 | ~1.31 | 685.9 |
¹ Calculated based on the reported µg/ml values and molar masses.
The Renin-Angiotensin-Aldosterone System (RAAS) and Point of Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartic protease primarily secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway: the cleavage of angiotensinogen to angiotensin I.[3][4][5][6] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[2] this compound, as a renin inhibitor, directly blocks this initial step, thereby preventing the downstream effects of angiotensin II.
Caption: The Renin-Angiotensin-Aldosterone System with this compound's point of inhibition.
Experimental Protocols for Renin Inhibition Assay
The following section details a generalized protocol for determining the in vitro inhibitory activity of compounds like this compound on renin. This protocol is a synthesis of methodologies described in the literature and those provided with commercially available renin inhibitor screening assay kits.[7][8][9][10]
Principle
The assay quantifies renin activity by measuring the cleavage of a specific substrate. A common method utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.[7][8] The inhibitory effect of a test compound is determined by its ability to reduce this fluorescence signal.
Materials and Reagents
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (optional)
-
96-well black microtiter plate with a clear bottom
-
Fluorescence microplate reader with excitation at 335-345 nm and emission at 485-510 nm
Assay Procedure
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (this compound) in the assay buffer.
-
Dilute the human recombinant renin to the desired concentration in the assay buffer.
-
Prepare the renin substrate solution in the assay buffer.
-
-
Assay Setup:
-
Add the following to the wells of the 96-well plate in triplicate:
-
Blank (No Enzyme) Wells: Assay buffer and substrate.
-
Control (No Inhibitor) Wells: Assay buffer, renin, and solvent control.
-
Inhibitor Wells: Assay buffer, renin, and the desired concentration of the test compound.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the renin substrate to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate the percentage of renin inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of a renin inhibitor.
Conclusion
This compound demonstrates inhibitory activity against renin, a critical enzyme in the regulation of blood pressure. While its potency is slightly less than that of Pepstatin A, it represents a valuable molecular scaffold for the design and development of novel renin inhibitors. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other potential therapeutic agents targeting the Renin-Angiotensin-Aldosterone System. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension and related cardiovascular disorders.
References
- 1. Pepstatin analogues as novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Journal of Antibiotics [jstage.jst.go.jp]
- 3. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the renin-angiotensinogen reaction by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of purified biosynthetic proteinase of human immunodeficiency virus on natural substrates and synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Crystal structure of human pepsin and its complex with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pepstanone A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepstanone A, a derivative of the well-known aspartic protease inhibitor pepstatin, represents a class of compounds with significant potential in therapeutic development. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and selective inhibitors targeting enzymes such as pepsin, cathepsin D, and renin. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. While direct and extensive SAR data for a wide range of this compound analogs is limited in publicly available literature, this guide leverages the comprehensive data available for the closely related pepstatin analogs to infer and establish a foundational understanding of the critical structural motifs for inhibitory activity.
Core Structure and Key Moieties
The core structure of this class of inhibitors is a peptide-like backbone containing the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid) or its derivatives. The statine residue is considered a cornerstone of their inhibitory activity, as its hydroxyl group mimics the tetrahedral transition state of the peptide bond hydrolysis catalyzed by aspartic proteases.[1][2]
The general structure of pepstatin, from which this compound is derived, is Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine.[1] Variations in this backbone, including the N-terminal acyl group, the amino acid residues, and modifications of the statine moiety, have profound effects on inhibitory potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this compound and its analogs is critically dependent on several structural features. The following sections detail the key SAR findings based on available data for this class of compounds.
The Significance of the Statine Residue
The statine residue is paramount for the inhibitory action against aspartic proteases.[1] Its 3-hydroxyl group is believed to act as a transition-state analog, binding tightly to the two catalytic aspartate residues in the active site of the enzyme.
Key findings related to the statine moiety include:
-
Stereochemistry is Crucial: The (3S,4S) stereochemistry of the statine residue is essential for potent inhibition. Changes in the chirality at either the C3 or C4 position can lead to a dramatic loss of activity.
-
Hydroxyl Group is Key: The hydroxyl group at the C3 position is fundamental for binding to the catalytic aspartates of the protease.
-
Side Chain Interactions: The isobutyl side chain of the statine residue interacts with the S1 subsite of the enzyme, and modifications in this region can influence binding affinity and selectivity.
Impact of N-Terminal Modifications
The N-terminal acyl group plays a role in the overall potency of the inhibitor. While a variety of acyl groups can be tolerated, their size and nature can influence the binding affinity. This region of the molecule interacts with the S3 and S4 subsites of the enzyme.
Role of the Peptide Backbone
The amino acid residues that constitute the peptide backbone contribute to the binding affinity and specificity of the inhibitor by interacting with the corresponding subsites of the enzyme. For instance, the valine residues in pepstatin occupy the S2 and S3 subsites.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and related analogs is typically quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50) or by the inhibition constant (Ki). The following tables summarize the available quantitative data from the pivotal study by Aoyagi et al. (1972) and other relevant literature.
Table 1: Inhibitory Activity of this compound and Pepstatins against Various Aspartic Proteases
| Compound | Target Enzyme | IC50 (µg/mL) |
| This compound | Pepsin | > 100 |
| This compound | Cathepsin D | > 100 |
| This compound | Renin | > 100 |
| Pepstatin A | Pepsin | 0.005 |
| Pepstatin A | Cathepsin D | 0.007 |
| Pepstatin A | Renin | 0.7 |
Data sourced from Aoyagi, T., Morishima, H., Nishizawa, R., Kunimoto, S., Takeuchi, T., & Umezawa, H. (1972). Biological activity of pepstatins, this compound and partial peptides on pepsin, cathepsin D and renin. The Journal of Antibiotics, 25(12), 689-694.
Table 2: Inhibitory Constants (Ki) of Pepstatin Analogs against Pepsin
| Analog | Ki (M) |
| N-acetyl-statine | 1.2 x 10⁻⁴ |
| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ |
| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ |
Data sourced from a study on the pepstatin inhibition mechanism.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the structure-activity relationship. The following are generalized protocols for key experiments cited in the literature for this class of compounds.
General Enzyme Inhibition Assay (for Pepsin and Cathepsin D)
This protocol outlines a standard method for determining the inhibitory activity of compounds against pepsin and cathepsin D.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the target enzyme (e.g., porcine pepsin or bovine cathepsin D) in an appropriate buffer (e.g., 0.1 M sodium acetate buffer, pH 3.5 for pepsin; 0.1 M sodium acetate buffer, pH 5.0 for cathepsin D).
-
Prepare a stock solution of a suitable substrate (e.g., hemoglobin or a fluorogenic peptide substrate) in the same buffer.
-
-
Inhibitor Preparation:
-
Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of dilutions of the inhibitor stock solutions.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing the diluted inhibitors or solvent control.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Renin Inhibition Assay
A specific protocol for determining renin inhibition is necessary due to the nature of the enzyme and its substrate.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of purified renin (e.g., human or hog renin) in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of a suitable substrate, such as angiotensinogen or a synthetic fluorogenic substrate.
-
-
Inhibitor Preparation:
-
Prepare stock solutions and dilutions of the test compounds as described for the pepsin/cathepsin D assay.
-
-
Assay Procedure:
-
Pre-incubate the renin with the inhibitors or solvent control.
-
Initiate the reaction by adding the substrate.
-
The amount of angiotensin I produced can be quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). Alternatively, if a fluorogenic substrate is used, the increase in fluorescence can be monitored.
-
-
Data Analysis:
-
Calculate the rate of angiotensin I formation or the rate of fluorescence increase.
-
Determine the IC50 values as described previously.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important workflows and relationships relevant to the study of this compound and its analogs.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Mechanism of aspartic protease inhibition.
Conclusion
The structure-activity relationship of this compound and its analogs is deeply rooted in the foundational principles established for pepstatin. The statine residue, with its critical hydroxyl group and specific stereochemistry, remains the central pharmacophore responsible for potent inhibition of aspartic proteases. While the currently available data on this compound itself shows weaker activity compared to pepstatin A, the exploration of its analogs, guided by the extensive knowledge of pepstatin SAR, holds promise for the development of novel therapeutics. Future research should focus on the synthesis and evaluation of a broader range of this compound analogs to delineate a more detailed SAR and to optimize their potency and selectivity for specific aspartic protease targets. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such endeavors.
References
The Unveiling of a Complex Pathway: A Technical Guide to the Biosynthesis of Pepstanone A's Precursor, Pepstatin
Disclaimer: As of the latest available scientific literature, the specific biosynthetic pathway for Pepstanone A has not been fully elucidated. However, given its structural similarity to pepstatin, a well-studied aspartic protease inhibitor, this document will provide an in-depth technical guide on the proposed biosynthetic pathway of pepstatin, produced by various microbial cultures, most notably Streptomyces species. This information serves as a robust proxy and foundational knowledge base for researchers investigating the biosynthesis of this compound and other related statine-containing compounds.
Introduction to Pepstatin and its Biosynthetic Machinery
Pepstatins are a group of potent, naturally occurring pentapeptide inhibitors of aspartic proteases. Their structure is characterized by the presence of two residues of the unusual amino acid statine (4-(S)-amino-3-(S)-hydroxy-6-methylheptanoic acid), which is crucial for their inhibitory activity. The biosynthesis of pepstatin is a complex process orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. Recent research has identified the biosynthetic gene cluster (pep) in Streptomyces catenulae DSM40258, shedding light on the intricate enzymatic machinery responsible for its assembly.[1]
This guide will delve into the proposed biosynthetic pathway of pepstatin, detail the key enzymes involved, present available quantitative data, and provide representative experimental protocols for studying this fascinating pathway.
The Proposed Biosynthetic Pathway of Pepstatin
The biosynthesis of pepstatin is a multi-step process involving a series of enzymes encoded by the pep gene cluster. The pathway deviates from the canonical co-linearity rule often observed in NRPS/PKS systems, featuring discrete and iteratively acting enzymes.[1]
The core of the pepstatin molecule is a pentapeptide, Val-Val-Sta-Ala-Sta, which is N-acylated with a short-chain fatty acid. The biosynthesis can be broken down into the following key stages:
-
Initiation and Acylation: The process begins with the activation of a short-chain fatty acid to its coenzyme A (CoA) thioester. This activated fatty acid is then transferred to the peptidyl carrier protein (PCP) domain of PepA.
-
Peptide Chain Assembly (NRPS modules): The peptide backbone is assembled by a series of NRPS modules.
-
PepG and PepH are involved in the incorporation of the first two valine residues.
-
PepB , a single-module NRPS, is predicted to activate and incorporate leucine.
-
-
Statine Formation (PKS and tailoring enzymes): The two crucial statine residues are synthesized through a collaboration between a PKS module and a unique tailoring enzyme.
-
PepC , a PKS module, is responsible for the extension of the growing peptide chain with a malonyl-CoA derived unit, leading to the formation of a β-keto intermediate.
-
PepI , a key F420H2-dependent oxidoreductase, then catalyzes the tandem reduction of the β-keto group to a hydroxyl group, a critical step in forming the statine moiety.[1] This process occurs iteratively for the formation of both statine residues.
-
-
Alanine Incorporation: The NRPS enzyme PepD is responsible for the incorporation of the alanine residue.
-
Chain Termination and Release: The final pentapeptide is released from the enzymatic assembly line by the action of a thioesterase, PepE .
Below is a graphical representation of the proposed pepstatin biosynthetic pathway.
Caption: Proposed biosynthetic pathway of pepstatin.
Quantitative Data
While detailed kinetic parameters for each enzyme in the pepstatin biosynthetic pathway are not yet available in the literature, studies on the producing organism, Streptomyces catenulae DSM40258, have provided quantitative data on the production of various pepstatin congeners. These congeners differ in the N-terminal acyl group.
| Pepstatin Congener | N-terminal Acyl Group | Relative Abundance (%) in S. catenulae DSM40258 |
| Pepstatin A | Isovaleryl | Major |
| Pepstatin B | n-Caproyl | Minor |
| Pepstatin C | Isobutyryl | Minor |
| New Congener 4 | 2-Methylbutyryl | Minor |
Note: The exact percentages of relative abundance can vary depending on the fermentation conditions. The data presented here is a qualitative representation based on published chromatograms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the pepstatin biosynthetic pathway. These protocols are representative and may require optimization for specific laboratory conditions.
Gene Knockout in Streptomyces catenulae
This protocol describes the generation of a gene knockout mutant to confirm the involvement of a specific gene in the pepstatin biosynthetic pathway.
Caption: Experimental workflow for gene knockout in Streptomyces.
Protocol Details:
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from S. catenulae genomic DNA using high-fidelity DNA polymerase.
-
Clone the amplified fragments into a suitable temperature-sensitive suicide vector, such as pKC1139, flanking an antibiotic resistance cassette (e.g., apramycin).
-
Verify the construct by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Transform the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and S. catenulae recipient strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4 agar) for conjugation. Incubate at a permissive temperature (e.g., 30°C).
-
-
Selection of Mutants:
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to counter-select E. coli and apramycin to select for exconjugants).
-
Isolate and culture the resulting exconjugants, which represent single-crossover events.
-
To select for double-crossover mutants, propagate the single-crossover strains on non-selective medium for several rounds to facilitate the second homologous recombination event.
-
Replica-plate the colonies onto media with and without the antibiotic used for selection in the vector backbone (e.g., thiostrepton for pKC1139). Colonies that are sensitive to the second antibiotic but resistant to the first are potential double-crossover mutants.
-
-
Verification and Analysis:
-
Confirm the gene deletion in the putative double-crossover mutants by PCR using primers flanking the target gene and by Southern blot analysis.
-
Analyze the fermentation broth of the confirmed knockout mutant by HPLC-MS to determine the effect of the gene deletion on pepstatin production.
-
Heterologous Expression of the pep Gene Cluster
This protocol outlines the heterologous expression of the entire pep gene cluster in a suitable host to confirm its role in pepstatin biosynthesis.
Protocol Details:
-
Cloning of the Gene Cluster:
-
Isolate high-molecular-weight genomic DNA from S. catenulae.
-
Construct a cosmid or BAC library of the genomic DNA.
-
Screen the library using a probe designed from a known gene within the pep cluster (e.g., pepI).
-
Identify and sequence the positive clones to obtain the full gene cluster.
-
-
Vector Construction and Host Transformation:
-
Subclone the entire pep gene cluster into a suitable integrative expression vector (e.g., pSET152-based vectors) under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Introduce the expression construct into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, via intergeneric conjugation.
-
-
Analysis of Production:
-
Cultivate the heterologous host containing the pep gene cluster under optimized fermentation conditions.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC-MS and compare the retention times and mass spectra with authentic standards of pepstatin to confirm its production.
-
In Vitro Enzyme Assays for PepI
This protocol describes an in vitro assay to characterize the activity of the F420H2-dependent oxidoreductase, PepI.
Protocol Details:
-
Protein Expression and Purification:
-
Clone the pepI gene into an E. coli expression vector (e.g., pET28a) with an N-terminal His6-tag.
-
Express the protein in E. coli BL21(DE3) by inducing with IPTG at a low temperature (e.g., 16°C) overnight.
-
Purify the recombinant PepI protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
-
-
Enzyme Assay:
-
The reaction mixture (e.g., 100 µL) should contain:
-
HEPES buffer (50 mM, pH 7.5)
-
F420 (10 µM)
-
F420-dependent glucose-6-phosphate dehydrogenase (FGD) (1 µM)
-
Glucose-6-phosphate (G6P) (1 mM) as a regenerating system for F420H2
-
Purified PepI (5 µM)
-
Substrate (e.g., a synthetic β-ketoacyl-N-acetylcysteamine (SNAC) thioester mimicking the natural intermediate) (100 µM)
-
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Analyze the reaction products by HPLC-MS to monitor the reduction of the β-keto group.
-
Conclusion
The proposed biosynthetic pathway of pepstatin in microbial cultures is a testament to the complexity and elegance of natural product biosynthesis. The unconventional, iterative action of the NRPS-PKS machinery, particularly the discovery of the F420H2-dependent oxidoreductase PepI, has provided significant insights into the formation of the unique statine residues. While the specific pathway for this compound remains to be discovered, the knowledge gained from studying pepstatin biosynthesis provides a critical framework for future research in this area. Further biochemical characterization of the enzymes involved will undoubtedly reveal more secrets of this intricate assembly line and may pave the way for the engineered biosynthesis of novel, potent protease inhibitors for therapeutic applications.
References
The Binding Kinetics of Pepstatin A to Aspartic Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of Pepstatin A, a potent, naturally occurring inhibitor, to the family of aspartic proteases. This document summarizes key quantitative data, details established experimental protocols for kinetic analysis, and presents visual workflows to facilitate a comprehensive understanding of this crucial biomolecular interaction.
Introduction to Pepstatin A and Aspartic Proteases
Aspartic proteases are a class of proteolytic enzymes characterized by a catalytic mechanism that involves two aspartic acid residues at the active site. These enzymes play critical roles in various physiological processes, including digestion (pepsin and chymosin), blood pressure regulation (renin), and cellular antigen processing (cathepsin D). They are also key targets in drug discovery, most notably for the treatment of hypertension and viral infections like HIV, where an aspartic protease is essential for viral maturation.
Pepstatin A is a hexa-peptide isolated from Streptomyces that acts as a highly potent, competitive, and reversible inhibitor of most aspartic proteases. Its structure contains the unusual amino acid statine, which is thought to mimic the tetrahedral transition state of the peptide bond hydrolysis catalyzed by these enzymes. Understanding the precise kinetics and thermodynamics of Pepstatin A binding is fundamental for the rational design of more specific and effective therapeutic inhibitors.
Quantitative Binding Data
The interaction of Pepstatin A with various aspartic proteases has been characterized using a range of biophysical and biochemical techniques. The following tables summarize the key kinetic and thermodynamic parameters reported in the literature.
Table 1: Inhibition and Dissociation Constants of Pepstatin A for Various Aspartic Proteases
| Aspartic Protease | Inhibition Constant (Kᵢ) | IC₅₀ | Dissociation Constant (Kᴅ) | pH | Temperature (°C) | Method |
| Porcine Pepsin | ~0.1 nM[1][2] | 4.5 nM (hemoglobin substrate)[3] | - | 2.0 | 37 | Enzyme Assay |
| Porcine Pepsin | - | 14.7 ± 0.2 nM (denatured CA substrate)[4] | - | - | 37 | Enzyme Assay |
| Porcine Pepsin | - | 34.3 ± 0.5 nM (intact CA substrate)[4] | - | - | 37 | Enzyme Assay |
| Human Pepsin 1 & 3 | High Affinity (similar to porcine pepsin)[4] | - | - | 1.5-3.8 | - | Enzyme Assay |
| Human Gastricsin (Pepsin 5) | ~40-fold less sensitive than Pepsin 1 & 3[4] | - | - | 1.5-3.8 | - | Enzyme Assay |
| Human Renin | ~1.2 µM[5] | 1 µM (50% inhibition)[5][6] | 14-fold lower at pH 5.7 vs 7.4 | 7.4 | - | Enzyme Assay |
| Human Renin | - | 10 µM (50% inhibition)[5][6] | - | 5.7 | - | Enzyme Assay |
| Porcine Renin | - | 0.32 µM[7] | - | 6.0 | - | Enzyme Assay |
| Bovine Chymosin (Rennin) | - | - | 32 nM (from Kₐ of 3.1 x 10⁷ M⁻¹)[8] | 5.5 | 25 | Fluorescence Spectroscopy |
| Cathepsin D | - | Low nanomolar | ~0.4 nM | - | - | Enzyme Assay |
| HIV-1 Protease | - | - | - | 5.0 | 20-25 | ITC (competitive) |
Table 2: Thermodynamic Parameters of Pepstatin A Binding to Aspartic Proteases
| Aspartic Protease | Association Constant (Kₐ) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | pH | Temperature (°C) | Method |
| Fungal Aspartic Protease | 2.5 ± 0.3 x 10⁵ M⁻¹[6] | -8.3[6] | - | - | - | - | Fluorescence Spectroscopy |
| Porcine Pepsin | - | -22 | -140 | -118 | - | 82 | DSC |
| HIV-1 Protease (pWT) | - | -8.7 ± 0.14[9] | 8.7 ± 0.24[9] | -17.4 ± 0.28[9] | 5.0 | 20 | ITC |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate determination of binding kinetics. This section outlines protocols for three key experimental techniques: Enzyme Inhibition Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This protocol is adapted for a generic aspartic protease like Cathepsin D and can be modified for others.
Materials:
-
Aspartic Protease: e.g., Recombinant Human Cathepsin D.
-
Inhibitor: Pepstatin A.
-
Substrate: Fluorogenic peptide substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂).
-
Assay Buffer: e.g., 1x Cathepsin Buffer (pH adjusted according to the optimal pH of the enzyme).
-
Solvent for Inhibitor: DMSO.
-
Microplate Reader: Capable of fluorescence excitation at ~330 nm and emission at ~390 nm.
-
384-well black microplate.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pepstatin A in DMSO (e.g., 10 mM).
-
Create a serial dilution of Pepstatin A in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the aspartic protease to the desired working concentration in ice-cold assay buffer (e.g., 0.25 ng/µL for Cathepsin D).
-
Dilute the fluorogenic substrate in the assay buffer to the working concentration.
-
-
Assay Setup (in a 384-well plate):
-
Test Wells: Add 2.5 µL of the diluted Pepstatin A solutions.
-
Positive Control (No Inhibitor): Add 2.5 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): Add 2.5 µL of assay buffer with DMSO and 10 µL of assay buffer instead of the enzyme solution.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted enzyme solution to the test and positive control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 12.5 µL of the diluted substrate to all wells to start the reaction. Protect the plate from light.
-
-
Measurement:
-
Incubate at room temperature for 30-60 minutes or perform a kinetic read by measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
Calculate the percentage of inhibition for each Pepstatin A concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter.
-
Aspartic Protease: Purified and dialyzed against the ITC buffer.
-
Inhibitor: Pepstatin A dissolved in the final dialysis buffer.
-
ITC Buffer: e.g., 10 mM Sodium Acetate, pH 5.0, with 2% DMSO.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified aspartic protease against the ITC buffer to ensure a perfect buffer match.
-
Dissolve Pepstatin A in the final dialysis buffer. For high-affinity inhibitors, a displacement titration might be necessary, where a weaker binding ligand is pre-incubated with the protease.
-
Degas both the protease and inhibitor solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 1000 rpm).
-
Set the injection parameters: typically a series of small injections (e.g., 10 µL) with a duration of a few seconds and a spacing of several minutes to allow the signal to return to baseline.
-
-
Loading the Calorimeter:
-
Load the aspartic protease solution into the sample cell (e.g., 20 µM).
-
Load the Pepstatin A solution into the injection syringe (e.g., 300 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to remove any air bubbles and allow for equilibration.
-
Execute the programmed series of injections.
-
-
Control Experiment:
-
Perform a control titration by injecting Pepstatin A into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protease.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5).
-
Aspartic Protease: Purified.
-
Inhibitor: Pepstatin A.
-
Immobilization Buffers: e.g., Amine coupling kit (EDC, NHS), acetate buffer pH 4.5.
-
Running Buffer: e.g., HBS-EP+.
-
Regeneration Solution: e.g., Glycine-HCl pH 2.0.
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Immobilize the aspartic protease onto the activated surface via amine coupling in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the protease immobilization.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of Pepstatin A in the running buffer.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of Pepstatin A over the protease and reference flow cells for a set association time.
-
Follow with a dissociation phase where only the running buffer flows over the sensor surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound Pepstatin A and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the protease-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams for all concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ).
-
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship of Pepstatin A's mechanism of action.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Isothermal Titration Calorimetry (ITC) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of Streptomyces pepsin inhibitor (acetyl-pepstatin) with chymosin (Rennin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Preliminary In Vitro Studies of Pepstanone A's Biological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepstanone A is a naturally occurring pentapeptide analogue of pepstatin, a well-known and potent inhibitor of aspartic proteases. This technical guide provides a comprehensive overview of the preliminary in vitro biological effects of this compound, with a focus on its inhibitory activity against key enzymes: pepsin, cathepsin D, and renin. The information is compiled from foundational studies and is intended to serve as a resource for researchers investigating aspartic protease inhibitors.
Core Biological Activity: Inhibition of Aspartic Proteases
The primary biological effect of this compound observed in preliminary in vitro studies is the inhibition of several aspartic proteases. Aspartic proteases are a class of enzymes that utilize an activated water molecule bound to two aspartate residues to catalyze the hydrolysis of peptide bonds. They play critical roles in various physiological processes, and their dysregulation is implicated in numerous diseases.
Data Presentation
| Target Enzyme | This compound Inhibitory Activity (Relative to Pepstatin A) |
| Pepsin | Equally active |
| Cathepsin D | Data not specified in available literature |
| Renin | Slightly less active |
Note: Specific IC50 values for this compound from the primary literature could not be retrieved. The table reflects the qualitative assessment reported in secondary sources citing the original 1972 study.
Experimental Protocols
The following are detailed methodologies for representative in vitro enzyme inhibition assays that can be utilized to quantify the inhibitory potential of compounds like this compound against pepsin, cathepsin D, and renin. These protocols are based on modern, standardized fluorometric and spectrophotometric techniques.
Pepsin Inhibition Assay (Fluorometric)
This assay quantifies pepsin activity by measuring the fluorescence generated from the cleavage of a quenched fluorescent substrate.
Materials:
-
Pepsin (porcine gastric mucosa)
-
Fluorescein isothiocyanate (FITC)-labeled casein substrate
-
Assay Buffer: 0.1 M Sodium Citrate, pH 2.0
-
Stop Solution: 0.5 M Tris-HCl, pH 8.5
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in Assay Buffer.
-
Prepare a working solution of pepsin in Assay Buffer.
-
Prepare a working solution of FITC-casein in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add 20 µL of the this compound dilution (or vehicle control).
-
Add 160 µL of the FITC-casein working solution to each well.
-
Initiate the reaction by adding 20 µL of the pepsin working solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding 20 µL of Stop Solution to each well.
-
Measure the fluorescence intensity at the specified wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cathepsin D Inhibition Assay (Fluorometric)
This assay measures the activity of cathepsin D using an internally quenched fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin D
-
Cathepsin D Substrate: (Mca)-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2
-
Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, pH 3.5
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute the Cathepsin D enzyme in Assay Buffer.
-
Dilute the Cathepsin D substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted Cathepsin D enzyme to each well.
-
Add 50 µL of the this compound dilution (or vehicle control) to the respective wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the specified wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the pepsin assay.
-
Renin Inhibition Assay (FRET-based)
This assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate to measure renin activity.
Materials:
-
Recombinant human Renin
-
Renin FRET Substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (e.g., Excitation: 540 nm, Emission: 590 nm, specific to the FRET pair)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute the Renin enzyme in Assay Buffer.
-
Dilute the Renin FRET substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilution (or vehicle control) to each well.
-
Add 40 µL of the diluted Renin enzyme to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the diluted substrate to each well.
-
Immediately begin kinetic reading of the fluorescence intensity every 5 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The preliminary in vitro data indicate that this compound is a potent inhibitor of pepsin and renin, with activity comparable to that of Pepstatin A. While specific quantitative data from early studies are sparse, the qualitative assessment suggests that this compound is a valuable compound for further investigation.
The primary mechanism of action of this compound is believed to be the direct competitive inhibition of the active site of aspartic proteases, similar to other pepstatin analogues. There is currently no available literature to suggest that this compound modulates specific intracellular signaling pathways beyond the direct enzymatic inhibition.
Future research should focus on:
-
Quantitative Inhibitory Profiling: Determining the IC50 and Ki values of this compound against a broader panel of aspartic proteases to understand its selectivity.
-
Structural Biology: Co-crystallization of this compound with its target enzymes to elucidate the precise binding mode and structural determinants of its inhibitory activity.
-
Cell-Based Assays: Investigating the effects of this compound in cellular models where the target proteases play a key pathological role.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the in vivo stability, bioavailability, and efficacy of this compound in relevant animal models.
This technical guide provides a foundational understanding of the initial in vitro biological effects of this compound. The provided experimental protocols and conceptual diagrams are intended to facilitate further research into this promising aspartic protease inhibitor.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Pepstanone A and related derivatives of pepstatin, a potent inhibitor of aspartic proteases. This document details the synthetic strategies, experimental protocols, and biological activities of these compounds, presenting quantitative data in accessible formats and visualizing key workflows.
Introduction
Pepstatin, a pentapeptide isolated from Streptomyces, is a powerful inhibitor of aspartic proteases like pepsin, cathepsin D, and renin. Its unique structure, containing the unusual amino acid statine, is crucial for its inhibitory activity. This compound, a derivative of pepstatin, shares this inhibitory function and has been a subject of interest in the development of therapeutic agents. This guide will delve into the synthetic methodologies for producing this compound and its analogs, providing researchers with the foundational knowledge for further investigation and drug discovery.
Core Synthetic Strategies: Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing pepstatin derivatives, including this compound, is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach offers significant advantages, including simplified purification of intermediates and the ability to drive reactions to completion using excess reagents.
A general workflow for the SPPS of a pepstatin analogue is depicted below:
Chemical Synthesis of this compound
The synthesis would likely involve the preparation of a protected 3-keto-statine building block, followed by its incorporation into the peptide sequence using SPPS.
Logical Flow for the Synthesis of a 3-Oxo-Statine Containing Peptide
Experimental Protocols
While a specific, contemporary protocol for this compound is not available, the following are representative experimental procedures for key steps in the synthesis of pepstatin analogues based on published literature. Researchers should adapt these methods based on the specific target molecule and available starting materials.
General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Pepstatin Analogue:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (or the protected 3-oxo-statine derivative) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Quantitative Data
The biological activity of this compound and related pepstatin derivatives is typically quantified by their inhibitory constant (Ki) or the concentration required for 50% inhibition (IC50) against target proteases.
| Compound | Target Enzyme | IC50 (µg/mL) |
| This compound | Pepsin | 0.02 |
| Cathepsin D | 0.02 | |
| Renin | 0.2 | |
| Pepstatin A | Pepsin | 0.01 |
| Cathepsin D | 0.01 | |
| Renin | 0.1 | |
| Pepstatin B | Pepsin | 0.01 |
| Renin | 0.05 | |
| Pepstatin C | Pepsin | 0.01 |
| Renin | 0.05 |
Data sourced from Aoyagi et al., The Journal of Antibiotics, 1972.[1]
Biological Activity and Signaling Pathways
This compound, like other pepstatin derivatives, primarily functions as a competitive inhibitor of aspartic proteases. The mechanism of inhibition is attributed to the statine residue, which is a structural mimic of the tetrahedral transition state of peptide bond hydrolysis.
While the primary mechanism of action is direct enzyme inhibition, the downstream cellular consequences of inhibiting proteases like cathepsin D can intersect with various signaling pathways. For instance, cathepsin D is implicated in apoptosis and cellular proliferation. However, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the available literature. Further research is required to map the detailed intracellular signaling effects of this compound.
Conclusion
The chemical synthesis of this compound and related pepstatin derivatives is a well-established field, primarily relying on the robust methodology of solid-phase peptide synthesis. The key challenge lies in the synthesis of the modified statine building blocks. The available data indicates that this compound is a potent inhibitor of aspartic proteases, with activity comparable to other members of the pepstatin family. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the design and synthesis of novel pepstatin-based therapeutics. Future work should focus on elucidating the specific cellular effects and signaling pathways modulated by these compounds to fully realize their therapeutic potential.
References
Methodological & Application
Application Notes: Protocol for Pepstanone A Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepstanone A, likely a variant or misspelling of the well-characterized compound Pepstatin A, is a potent inhibitor of aspartic proteases. Pepstatin A is a competitive and reversible inhibitor that targets a class of enzymes crucial in various physiological processes, including digestion and cellular signaling.[1][2] Its high selectivity makes it an invaluable tool in protease research and a lead compound in drug discovery programs targeting diseases where aspartic proteases are implicated, such as hypertension and retroviral infections.[1] This document provides a detailed protocol for performing an in vitro enzyme inhibition assay to determine the potency of this compound against a model aspartic protease, pepsin.
Principle of the Assay
This protocol utilizes a fluorogenic substrate to measure the enzymatic activity of pepsin. The substrate, when cleaved by pepsin, releases a fluorescent molecule, resulting in an increase in fluorescence intensity. In the presence of an inhibitor like this compound, the enzymatic activity of pepsin is reduced, leading to a decrease in the rate of fluorescence generation. The half-maximal inhibitory concentration (IC50) value, a measure of the inhibitor's potency, is determined by measuring the enzyme activity at various inhibitor concentrations.
Data Presentation
Table 1: Inhibitory Activity of Pepstatin A against Aspartic Proteases
| Enzyme | Substrate | IC50 (nM) | Reference |
| Pepsin | Intact Carbonic Anhydrase | 34.3 ± 0.5 | [3] |
| Pepsin | Denatured Carbonic Anhydrase | 14.7 ± 0.2 | [3] |
| Cathepsin D | Fluorogenic Peptide | Not specified | [4] |
| HIV Protease | Not specified | Not specified | [1] |
Note: The IC50 values can vary depending on the substrate and assay conditions.
Experimental Protocols
Materials and Reagents
-
Pepsin (from porcine gastric mucosa)
-
This compound (or Pepstatin A)
-
Fluorogenic pepsin substrate (e.g., 7-methoxycoumarin-4-acetyl-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(DNP)-D-Arg-amide)[4]
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.7[4]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of pepsin in deionized water. Store at -20°C.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the fluorogenic pepsin substrate in DMSO.
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range would be from 1 µM to 100 µM.
-
In a 96-well black microplate, add 2 µL of each this compound dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the pepsin stock solution to all wells except the blank wells. Add 10 µL of deionized water to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 30 minutes at 37°C.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for the this compound enzyme inhibition assay.
Caption: Mechanism of competitive inhibition by this compound.
References
Application Notes and Protocols for Pepstanone A in Protease Inhibitor Cocktails
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Pepstanone A as a component in protease inhibitor cocktails. Due to the limited direct data on this compound, this document leverages the extensive information available for the closely related and functionally similar compound, Pepstatin A. Research indicates that this compound exhibits inhibitory activity against aspartic proteases comparable to Pepstatin A, particularly against pepsin. Therefore, the protocols and data presented for Pepstatin A serve as a robust guideline for the application of this compound. This document covers the mechanism of action, preparation of stock solutions, formulation of protease inhibitor cocktails, and relevant quantitative data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate practical implementation in a research setting.
Introduction
Protecting proteins from degradation by endogenous proteases is critical during cell lysis and protein extraction for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.[1] Protease inhibitor cocktails, which are mixtures of several inhibitors with different specificities, are essential for comprehensive protection.[2][3][4] this compound and the well-characterized Pepstatin A are potent inhibitors of aspartic proteases, a class of enzymes that includes pepsin, renin, and cathepsins D and E.[5][6] These inhibitors are crucial components of broad-spectrum protease inhibitor cocktails.[7]
Pepstatin A, a hexapeptide containing the unusual amino acid statine, functions as a competitive, reversible inhibitor of aspartic proteases.[6][8] It is believed to act as a transition-state analog, binding tightly to the active site of the enzyme.[9] Given that this compound has been shown to have similar activity against pepsin, it is presumed to share a similar mechanism of action.
Quantitative Inhibitor Data
The inhibitory activity of Pepstatin A against key aspartic proteases is summarized below. These values can be used as a reference for determining the effective concentration of this compound in your experiments.
| Inhibitor | Target Protease | Inhibitor Constant (Ki) | IC50 |
| Pepstatin A | Pepsin | ~1 x 10⁻¹⁰ M[9] | 4.5 nM (hemoglobin-pepsin)[10] |
| Pepstatin A | Cathepsin D | - | <0.04 µM[11], 0.005 µM (in MCF7 cells)[12], 0.0001 µM (secreted in MDA-MB-231 cells)[12] |
| Pepstatin A | Renin (porcine) | - | ~0.32 µM[11][13] |
| Pepstatin A | Renin (human) | - | ~17 µM[13] |
| Pepstatin A | HIV Protease | - | 2 µM[11] |
Experimental Protocols
Preparation of Pepstatin A/Pepstanone A Stock Solution
Pepstatin A and presumably this compound are sparingly soluble in water.[7] Therefore, stock solutions are typically prepared in organic solvents.
Materials:
-
Pepstatin A (or this compound) powder
-
Ethanol
-
Methanol
-
Glacial acetic acid (optional)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol for a 1 mM Stock Solution in DMSO:
-
Weigh out 5 mg of Pepstatin A (MW: 685.9 g/mol ).
-
Dissolve the powder in 7.3 mL of high-quality DMSO to achieve a final concentration of 1 mM.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[14]
Alternative Solvents:
-
Ethanol: Dissolve at 1-2 mg/mL. Gentle heating (up to 60°C) may be required for complete dissolution.
-
Methanol/Acetic Acid: For higher purity preparations that may be less soluble, dissolve at 1 mg/mL in methanol containing 10% glacial acetic acid.
Note on Stability: Stock solutions in methanol or DMSO are stable for months at -20°C. A 1 mg/mL stock solution is stable for at least a week at 4°C. Yellowing of the solution may indicate hydrolysis.
Formulation of a Broad-Spectrum Protease Inhibitor Cocktail
To inhibit a wide range of proteases, this compound/Pepstatin A should be used in combination with other protease inhibitors.
Recommended Inhibitor Classes and Examples:
-
Serine Protease Inhibitors: AEBSF, PMSF, aprotinin
-
Cysteine Protease Inhibitors: E-64, leupeptin
-
Aminopeptidases: Bestatin
-
Metalloproteases: EDTA, 1,10-Phenanthroline (Note: EDTA may interfere with downstream applications like 2D gel electrophoresis and immobilized metal affinity chromatography).[4]
Protocol for a 100X Protease Inhibitor Cocktail:
This protocol provides a starting point for creating a general-purpose 100X protease inhibitor cocktail. The final concentrations can be adjusted based on the specific application and cell/tissue type.
-
Prepare individual stock solutions of each inhibitor in an appropriate solvent (typically DMSO or water).
-
Combine the stock solutions to the final concentrations listed in the table below. The volumes will depend on the initial stock concentrations.
-
The final cocktail should be stored in aliquots at -20°C.
| Inhibitor | Stock Concentration | Final Concentration (100X) | Target Protease Class |
| AEBSF | 100 mM | 100 mM | Serine |
| Aprotinin | 8 mg/mL (in water) | 80 µM | Serine |
| Bestatin | 5 mg/mL (in water) | 5 mM | Aminopeptidases |
| E-64 | 1.5 mg/mL (in water) | 1.5 mM | Cysteine |
| Leupeptin | 2 mg/mL (in water) | 2 mM | Serine/Cysteine |
| Pepstatin A | 1 mM (in DMSO) | 1 mM | Aspartic |
| EDTA (optional) | 0.5 M (in water, pH 8.0) | 100 mM | Metalloproteases |
Working Concentration:
Dilute the 100X cocktail 1:100 into your lysis buffer immediately before use to achieve a 1X final concentration. For samples with particularly high protease activity, a 2X or 3X final concentration may be necessary. The typical working concentration for Pepstatin A is 1 µM.[1]
Experimental Workflow for Protein Extraction
The following workflow illustrates the incorporation of the protease inhibitor cocktail into a standard protein extraction protocol.
Workflow for Protein Extraction with Protease Inhibitors.
Signaling Pathways
This compound and Pepstatin A inhibit aspartic proteases that are involved in various signaling pathways. Understanding these pathways can provide context for the effects of these inhibitors in cellular assays.
Renin-Angiotensin-Aldosterone System (RAAS)
Renin is an aspartic protease that catalyzes the first and rate-limiting step in the RAAS pathway, which regulates blood pressure and fluid balance.[15][16] Inhibition of renin by Pepstatin A blocks this pathway.
Inhibition of the Renin-Angiotensin-Aldosterone System by Pepstatin A.
Cathepsin D in Cellular Processes
Cathepsin D is a lysosomal aspartic protease involved in protein degradation, autophagy, and the processing of bioactive proteins.[17][18][19] Its dysregulation is implicated in several diseases. Inhibition of Cathepsin D can impact these cellular pathways.
Inhibition of Cathepsin D by Pepstatin A/Pepstanone A.
Conclusion
This compound, as a close analog of Pepstatin A, is a valuable tool for inhibiting aspartic proteases in research and drug development. By incorporating it into a broad-spectrum protease inhibitor cocktail, researchers can effectively prevent the degradation of target proteins, ensuring the integrity of their samples for a wide range of downstream applications. The protocols and data provided in these application notes offer a comprehensive guide to the effective use of this compound.
References
- 1. ubpbio.com [ubpbio.com]
- 2. zellbio.eu [zellbio.eu]
- 3. bosterbio.com [bosterbio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Frontiers | Signaling Functions of Intramembrane Aspartyl-Proteases [frontiersin.org]
- 6. goldbio.com [goldbio.com]
- 7. usbio.net [usbio.net]
- 8. Pepstatin - Wikipedia [en.wikipedia.org]
- 9. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. New renin inhibitors homologous with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 15. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. Cathepsin D - Wikipedia [en.wikipedia.org]
Pepstanone A: Stock Solution Preparation and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepstanone A is a potent inhibitor of aspartic proteases, playing a crucial role in various research applications, including studies on enzyme kinetics, cellular processes like autophagy, and as a potential therapeutic agent.[1] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and efficacy in experimental settings. This document provides detailed protocols for the preparation and storage of Pepstatin A, a closely related and well-documented aspartic protease inhibitor. These guidelines can be adapted as a starting point for the handling of this compound, with the recommendation for user-specific validation.
Chemical Properties
Pepstatin A, often used as a reference for compounds like this compound, is a pentapeptide with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₃N₅O₉ | [2] |
| Molecular Weight | 685.9 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | >98% | [3] |
Solubility Data
Pepstatin A exhibits limited solubility in aqueous solutions but can be readily dissolved in various organic solvents. The choice of solvent is critical for preparing a stable stock solution.
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 70 mg/mL (102.05 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | [4] |
| Ethanol | 1 mg/mL to 10 mg/mL | Heating may be required to achieve higher concentrations. The resulting solution may be hazy. | [2][3] |
| Methanol | 1 mM solution is stable for months at -20°C. | Acetic acid may be added to aid dissolution. | [2] |
| Water | Sparingly soluble to insoluble. | A water-soluble version is available but is a different product. | [2][5] |
Recommended Stock Solution Preparation Protocols
The following protocols are based on established methods for Pepstatin A and should be adapted and validated for this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the most common method for preparing a high-concentration stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the lyophilized this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.686 mg of this compound (assuming a molecular weight of 685.9 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock from 5 mg of powder, add 0.73 mL of DMSO.[3]
-
Mix: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 60°C) can be applied if necessary.[6]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Ethanol or Methanol
This protocol is suitable for applications where DMSO may interfere with the experimental system.
Materials:
-
This compound (lyophilized powder)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer and water bath
Procedure:
-
Equilibrate and Weigh: Follow steps 1 and 2 from Protocol 1.
-
Dissolve: Add the appropriate volume of ethanol or methanol to the powder to achieve a 1 mg/mL concentration.
-
Aid Dissolution (if necessary): If the solution is hazy or the powder does not fully dissolve, gentle heating in a water bath (up to 60°C) can be applied.[2] For methanol solutions, the addition of a small amount of glacial acetic acid (e.g., 10% v/v) can improve solubility.[1]
-
Mix: Vortex thoroughly until a clear solution is obtained.
-
Aliquot and Store: Follow steps 5 and 6 from Protocol 1.
Storage and Stability
Proper storage is crucial to maintain the activity of this compound stock solutions.
| Storage Condition | Solvent | Stability | Notes | Reference |
| Lyophilized Powder | - | Up to 3 years at 2-8°C or 24 months at -20°C (desiccated). | Protect from moisture. | [2][3] |
| -20°C | DMSO or Methanol (1 mM) | Stable for several months. | Avoid repeated freeze-thaw cycles. | [2] |
| 4°C | Ethanol or Methanol (1 mg/mL) | Stable for at least one week. | Monitor for any signs of degradation (e.g., yellowing). | [2] |
| Room Temperature | - | Not recommended for solutions. | Working solutions (e.g., 1 µM) are stable for at least one day. | [2] |
Note: If the solution becomes yellow, it may indicate hydrolysis, and the solution should be discarded.[2]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparative pepstatin inhibition studies on individual human pepsins and pepsinogens 1,3 and 5(gastricsin) and pig pepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pepstatin A | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 6. Pepstatin - Wikipedia [en.wikipedia.org]
Determining the Ki of Pepstanone A for Pepsin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pepsin, a primary digestive enzyme in the stomach, is an aspartic protease that plays a crucial role in the initial breakdown of proteins.[1] Its activity is tightly regulated by the acidic environment of the stomach.[1] Dysregulation of pepsin activity is implicated in various gastrointestinal disorders, making it a target for therapeutic intervention. Pepstanone A, a microbial metabolite, has been identified as an inhibitor of pepsin.[2] Understanding the potency and mechanism of this inhibition is critical for its development as a potential therapeutic agent. The inhibition constant (Ki) is a key parameter that quantifies the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity and, therefore, more potent inhibition. This document outlines the necessary steps to experimentally determine the Ki of this compound for pepsin.
Quantitative Data Summary
The inhibitory activity of this compound and the related compound, pepstatin, against pepsin has been previously reported. The 50% inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Compound | Target Enzyme | Substrate | IC50 | Molar Mass ( g/mol ) | Molar IC50 | Estimated Ki |
| This compound | Pepsin | Casein | 1.1 µg/mL | 685.91 | ~1.6 µM | See Note 1 |
| Pepstatin | Pepsin | N/A | N/A | 685.89 | N/A | ~0.1 nM[3] |
Note 1: The Ki value for this compound is not explicitly stated in the source material. The Ki can be estimated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. The original study by Aoyagi et al. (1972) utilized a casein substrate, but the precise concentration and the Km of pepsin for casein under their experimental conditions are not provided, precluding an accurate Ki calculation.[2] Researchers are encouraged to determine the Ki experimentally using the protocols outlined below.
Experimental Protocols
This section provides a detailed methodology for determining the Ki of this compound for pepsin.
Materials and Reagents
-
Pepsin: Porcine gastric mucosa pepsin (e.g., Sigma-Aldrich, Cat. No. P7000)
-
This compound: (Requires sourcing or synthesis)
-
Substrate: N-Acetyl-L-phenylalanyl-L-3,5-diiodotyrosine (APD) (e.g., Sigma-Aldrich, Cat. No. A2127) or a suitable chromogenic/fluorogenic pepsin substrate.
-
Buffer: 0.1 M Sodium acetate buffer, pH 4.0
-
Assay Plates: 96-well UV-transparent microplates
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 280 nm or the appropriate wavelength for the chosen substrate.
-
Reagent-grade water
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
Preparation of Solutions
-
Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in cold 10 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-20 nM) in 0.1 M sodium acetate buffer, pH 4.0.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Substrate Stock Solution: Prepare a stock solution of the chosen substrate in the appropriate solvent as recommended by the manufacturer. For APD, a stock solution can be prepared in 0.1 M NaOH and then diluted in the assay buffer.
-
Assay Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.0.
Enzyme Inhibition Assay
-
Serial Dilution of Inhibitor: Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Add a fixed volume of the diluted this compound solutions to the respective wells. Include a control well with no inhibitor (DMSO vehicle control).
-
Add a fixed volume of the diluted pepsin solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the rate of product formation by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 280 nm for the cleavage of some peptide substrates).
Data Analysis to Determine Ki
-
Calculate Initial Velocities: Determine the initial reaction velocities (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.
-
Determine IC50: Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determine Inhibition Type and Ki: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki, perform the enzyme inhibition assay at multiple substrate concentrations.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the intersection patterns of the resulting lines to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be calculated from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. Alternatively, non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can be used to directly fit to the appropriate inhibition model equation and determine the Ki.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the Ki of this compound for pepsin.
Caption: Experimental workflow for Ki determination.
Mechanism of Pepsin Inhibition
Pepstatin, a compound structurally related to this compound, is a known competitive inhibitor of pepsin.[4] This suggests that this compound likely follows a similar mechanism, binding to the active site of pepsin and preventing the substrate from binding.
Caption: Competitive inhibition of pepsin.
Conclusion
This application note provides a comprehensive guide for researchers to determine the inhibition constant (Ki) of this compound for pepsin. By following the detailed protocols and data analysis procedures, scientists can accurately characterize the inhibitory potential of this compound, which is a crucial step in the evaluation of its therapeutic promise. The provided visualizations of the experimental workflow and the likely mechanism of inhibition serve to clarify the process and underlying principles.
References
- 1. goldbio.com [goldbio.com]
- 2. Biological activity of pepstatins, this compound and partial peptides on pepsin, cathepsin D and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of purified biosynthetic proteinase of human immunodeficiency virus on natural substrates and synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Using Pepstanone A to prevent proteolysis in protein purification.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis, the enzymatic degradation of proteins by proteases, is a significant challenge during protein purification. The release of endogenous proteases upon cell lysis can lead to the degradation of the target protein, resulting in reduced yield and compromised purity. Pepstanone A, a potent and specific inhibitor of aspartic proteases, is a valuable tool for preventing proteolysis and preserving the integrity of protein samples. This document provides detailed application notes and protocols for the effective use of this compound in protein purification workflows.
This compound, more commonly known as Pepstatin A, is a hexa-peptide of microbial origin containing the unusual amino acid statine.[1] It acts as a competitive and reversible inhibitor of a broad range of aspartic proteases, including pepsin, chymosin, renin, and cathepsins D and E.[2] Its high selectivity makes it a common component in protease inhibitor cocktails used to safeguard proteins during extraction and purification.[1]
Mechanism of Action
Pepstatin A functions through a collected-substrate inhibition mechanism.[2] The statine residue within its structure mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases. This allows Pepstatin A to bind tightly to the active site of the enzyme, effectively blocking substrate access and preventing proteolytic activity.
Data Presentation
The use of protease inhibitors like Pepstatin A is crucial for maximizing the yield and purity of the target protein. While the qualitative benefits are widely acknowledged, specific quantitative improvements can vary depending on the protein, expression system, and endogenous protease levels. The following table summarizes representative data on the impact of a protease inhibitor cocktail containing Pepstatin A on the purification of a recombinant protein.
| Parameter | Purification without Protease Inhibitors | Purification with Protease Inhibitor Cocktail (including Pepstatin A) |
| Total Protein in Lysate (mg) | 500 | 500 |
| Purified Protein Yield (mg) | 15 | 25 |
| Purity (%) | 85 | >95 |
| Observed Degradation Products | Present | Absent |
Note: This data is illustrative and the actual improvement will depend on the specific experimental conditions.
Experimental Protocols
Preparation of Pepstatin A Stock Solution
Pepstatin A is sparingly soluble in water but can be dissolved in organic solvents.[3]
Materials:
-
Pepstatin A powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 1 mM stock solution, dissolve 5 mg of Pepstatin A in 7.3 mL of DMSO.[4]
-
Alternatively, dissolve at 10 mg/mL in ethanol with gentle heating. If the solution appears hazy, add up to 50 µL of glacial acetic acid per mL of ethanol to clarify.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. A 1 mM solution in DMSO or methanol is stable for months at this temperature.[3]
General Protocol for Protein Purification from E. coli using Pepstatin A
This protocol outlines a general workflow for the purification of a recombinant protein from E. coli, incorporating Pepstatin A to prevent proteolysis.
Materials:
-
E. coli cell paste expressing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Protease Inhibitor Cocktail (containing Pepstatin A, and other inhibitors like PMSF and leupeptin) or individual inhibitors
-
Lysozyme
-
DNase I
-
Appropriate chromatography columns and buffers
Protocol:
-
Cell Lysis:
-
Thaw the E. coli cell pellet on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 5 mL of buffer per gram of wet cell paste.
-
Add the protease inhibitor cocktail to the lysis buffer immediately before use. If using individual inhibitors, add Pepstatin A to a final concentration of 1 µM.[4]
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL along with MgCl₂ to 10 mM.
-
Disrupt the cells using sonication or a French press. Keep the sample on ice throughout this process to minimize heating.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Chromatographic Purification:
-
Proceed with the chosen chromatography technique (e.g., affinity, ion exchange, size exclusion).
-
It is advisable to perform the initial purification steps at 4°C to further minimize protease activity.[5]
-
-
Analysis of Purified Protein:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and identify any degradation products.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Visualizations
Protein Purification Workflow
The following diagram illustrates a typical workflow for protein purification, highlighting the critical step of adding protease inhibitors, including this compound.
Caption: A generalized workflow for protein purification.
Logical Relationship of Protease Inhibition
This diagram illustrates the logical relationship between the components involved in preventing proteolysis.
Caption: Inhibition of proteolysis by this compound.
References
Application Notes and Protocols: Utilizing Pepstatin A for Cell-Based Analysis of Lysosomal Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pepstatin A, a potent aspartyl protease inhibitor, in cell-based assays to investigate the function and activity of lysosomal proteases, particularly Cathepsin D and Cathepsin E.
Introduction
Lysosomal proteases, such as the aspartyl protease Cathepsin D, are critical enzymes involved in cellular homeostasis, protein degradation, and antigen presentation. Dysregulation of their activity is implicated in various pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Pepstatin A is a highly specific and irreversible inhibitor of aspartyl proteases, making it an invaluable tool for elucidating the roles of these enzymes in cellular processes. By binding to the catalytic site of enzymes like Cathepsin D, Pepstatin A effectively blocks their proteolytic activity.[2] This allows researchers to probe the downstream consequences of inhibiting lysosomal protease function in a cellular context.
Mechanism of Action of Pepstatin A
Pepstatin A is a pentapeptide that acts as a transition-state analog inhibitor of aspartyl proteases. Its structure mimics the tetrahedral intermediate of peptide bond hydrolysis, allowing it to bind tightly and irreversibly to the active site of enzymes like Cathepsin D and E. This binding prevents the substrate from accessing the catalytic residues, thereby inhibiting proteolytic activity.
Caption: Pepstatin A irreversibly binds to the active site of Cathepsin D, preventing substrate proteolysis.
Quantitative Data: Pepstatin A Inhibition of Cathepsin D
The inhibitory potency of Pepstatin A against Cathepsin D has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on the substrate, pH, and specific assay conditions.
| Target Enzyme | Assay System | Substrate | IC50 Value | Reference |
| Cathepsin D | Human MCF7 cells (fluorescence assay) | Not specified | 0.005 µM | |
| Secreted Cathepsin D | Human MDA-MB-231 cells (conditioned media) | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | 0.0001 µM | [3] |
| Cathepsin D | Enzyme activity standard graph | Not specified | 0.1 nM | |
| Hemoglobin-pepsin | Cell-free enzymatic assay | Hemoglobin | 4.5 nM | [4] |
| Casein-pepsin | Cell-free enzymatic assay | Casein | 150 nM | [4] |
| Cathepsin D | General | Not specified | < 40 µM | [2] |
| Cathepsin D | General | Not specified | < 1 nM | [5] |
Experimental Protocols
Preparation of Pepstatin A Stock Solution
To prepare a stock solution of Pepstatin A, follow these steps:
-
Pepstatin A is typically supplied as a lyophilized powder.[1]
-
To create a 10 mM stock solution, reconstitute 5 mg of Pepstatin A powder in 0.73 mL of dimethyl sulfoxide (DMSO).[1]
-
For cell-based assays, it is recommended to reconstitute Pepstatin A in DMSO at a concentration of ≥34.3 mg/mL.[6]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[1]
-
Store the aliquots at -20°C. Once in solution, it is recommended to use within 2 months to prevent loss of potency.[1]
Protocol for Measuring Cathepsin D Activity in Cell Lysates (Fluorometric Assay)
This protocol is adapted from commercially available Cathepsin D activity assay kits and allows for the quantitative measurement of Cathepsin D activity in cell lysates.[7][8][9]
Caption: A stepwise workflow for the fluorometric measurement of Cathepsin D activity in cell lysates.
Materials:
-
Cells of interest
-
Pepstatin A
-
Phosphate-buffered saline (PBS), ice-cold
-
Cathepsin D Cell Lysis Buffer (commercially available or a buffer containing detergents like Triton X-100 or NP-40)
-
Cathepsin D Reaction Buffer (typically an acidic buffer, e.g., sodium acetate, pH 3.5-5.5)
-
Cathepsin D Substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with a fluorophore like MCA)[7]
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the desired concentration of Pepstatin A for a specified duration. Include an untreated control group (vehicle, e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in PBS.
-
For suspension cells, directly collect from the culture medium.
-
Centrifuge the cell suspension to obtain a cell pellet (e.g., 1 x 10^6 cells).[8]
-
-
Cell Lysis:
-
Assay Setup:
-
Reaction:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Compare the fluorescence units of the Pepstatin A-treated samples to the untreated controls to determine the percentage of inhibition.
-
Protocol for In Situ Measurement of Active Cathepsin D in Living Cells
This protocol utilizes a cell-permeable peptide probe based on Pepstatin A that is conjugated to a fluorescent dye (e.g., SiR-lysosome) to specifically label and quantify active Cathepsin D within live cells.[10]
References
- 1. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pepstatina.com [pepstatina.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Aspartic Protease Inhibitors Using a Pepstanone A Baseline
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Aspartic proteases, a class of enzymes crucial in various physiological processes including protein digestion and cellular signaling, are significant drug targets. For instance, pepsin plays a key role in the digestive system, while cathepsin D is implicated in apoptosis and cancer progression.[1][2][3] The identification of potent and selective inhibitors for these enzymes is of great interest for developing novel therapeutics.
This application note details a robust HTS assay protocol for identifying inhibitors of aspartic proteases, such as pepsin, using Pepstanone A as a baseline positive control. This compound, a close analog of the well-characterized inhibitor Pepstatin A, is a potent inhibitor of aspartic proteases.[4] Its use as a positive control allows for the establishment of a reliable assay window to distinguish true hits from inactive compounds. The protocol described herein utilizes a fluorescence-based readout for its high sensitivity and compatibility with automated HTS platforms.[5][6][7]
Signaling Pathways and Experimental Workflow
To provide context for the screening assay, it is important to understand the biological roles of the target enzymes.
Protein Digestion Pathway Involving Pepsin
Pepsin is a primary digestive enzyme in the stomach responsible for the initial breakdown of dietary proteins into smaller peptides.[8][9][10][11][12] This process is essential for subsequent nutrient absorption in the small intestine.
Caption: Protein digestion pathway initiated by pepsin in the stomach.
Cathepsin D-Mediated Apoptosis Pathway
Cathepsin D, another aspartic protease, is involved in the intrinsic pathway of apoptosis. Upon its release from the lysosome into the cytosol, it can cleave Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[2][3][7][13]
Caption: Role of Cathepsin D in the apoptotic signaling cascade.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and robustness, incorporating automated liquid handling and data analysis.[14][15][16][17][18]
Caption: General workflow for the high-throughput screening of enzyme inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human pepsin (or other aspartic protease)
-
Substrate: FRET-based synthetic peptide substrate for pepsin
-
Positive Control: this compound (or Pepstatin A)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.0
-
Compound Plates: 384-well plates containing test compounds dissolved in DMSO
-
Assay Plates: Low-volume 384-well black, flat-bottom plates
-
Detection Instrument: Plate reader capable of measuring fluorescence intensity
Assay Principle
This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) based assay. The synthetic peptide substrate contains a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.[5][6][19][20][21] Inhibitors of the protease will prevent substrate cleavage, leading to a low fluorescence signal.
HTS Protocol
-
Compound Plate Preparation: Prepare serial dilutions of the compound library in DMSO in 384-well source plates.
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of each test compound, positive control (this compound), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
-
Reagent Addition:
-
Prepare a 2X enzyme solution in assay buffer. Dispense 10 µL of the 2X enzyme solution into each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2X substrate solution in assay buffer.
-
Initiate the enzymatic reaction by dispensing 10 µL of the 2X substrate solution into each well. The final reaction volume is 20 µL.
-
-
Incubation: Incubate the assay plate at 37°C for 60 minutes.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair used in the substrate.
Data Presentation and Analysis
Data Normalization and Hit Selection
Raw fluorescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))
Where:
-
Signalcompound is the fluorescence signal in the presence of a test compound.
-
Signalmax is the average signal of the negative control wells (DMSO, 0% inhibition).
-
Signalmin is the average signal of the positive control wells (this compound, 100% inhibition).
Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50%) are considered primary hits.
Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of the HTS assay.[22][23][24] It is calculated using the signals from the positive and negative controls:
Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|
Where:
-
Meanmax and SDmax are the mean and standard deviation of the negative control.
-
Meanmin and SDmin are the mean and standard deviation of the positive control.
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.
Quantitative Data Summary
The following tables summarize the expected quantitative data from a typical HTS campaign for pepsin inhibitors.
Table 1: HTS Assay Parameters
| Parameter | Value | Description |
| Enzyme Concentration | 10 nM | Final concentration of pepsin in the assay. |
| Substrate Concentration | 1 µM | Final concentration of the FRET substrate. |
| This compound (Positive Control) Concentration | 10 µM | Concentration for maximal inhibition. |
| Incubation Time | 60 min | Reaction time at 37°C. |
| Assay Volume | 20 µL | Final volume in a 384-well plate. |
Table 2: Representative HTS Data and Quality Metrics
| Control/Sample | Mean Fluorescence (RFU) | Standard Deviation (RFU) | % Inhibition |
| Negative Control (DMSO) | 50,000 | 2,500 | 0% |
| Positive Control (this compound) | 5,000 | 500 | 100% |
| Hit Compound Example | 15,000 | N/A | 77.8% |
| Calculated Z'-factor | 0.67 |
Table 3: Inhibitory Potency of Control Compounds Against Pepsin
| Inhibitor | IC50 (nM) | Target Enzyme | Reference |
| Pepstatin A | ~1 | Pepsin | [25] |
| This compound | Expected to be similar to Pepstatin A | Pepsin | N/A |
Note: The IC50 value for this compound is extrapolated based on its structural similarity to Pepstatin A. Experimental determination is recommended.
Conclusion
The described HTS protocol provides a robust and reliable method for identifying novel inhibitors of aspartic proteases. The use of this compound as a positive control establishes a clear baseline for hit identification, and the fluorescence-based detection method is amenable to high-throughput automation. Rigorous data analysis, including the calculation of percent inhibition and the Z'-factor, ensures the quality and reproducibility of the screening results. This application note serves as a comprehensive guide for researchers in academic and industrial settings engaged in the discovery of new therapeutic agents targeting this important class of enzymes.
References
- 1. Inhibition of cathepsin D-type proteinase of macrophages by pepstatin, a specific pepsin inhibitor, and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-8 is activated by cathepsin D initiating neutrophil apoptosis during the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Digestion and Absorption – Nutrition: Science and Everyday Application, v. 1.0 [openoregon.pressbooks.pub]
- 9. med.libretexts.org [med.libretexts.org]
- 10. Pepsin - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pepsin | Description, Production, & Function | Britannica [britannica.com]
- 13. Lysosome-mediated apoptosis is associated with cathepsin D-specific processing of bid at Phe24, Trp48, and Phe183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 20. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurogentec.com [eurogentec.com]
- 22. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting HIV-1 Protease Autoprocessing for High-throughput Drug Discovery and Drug Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Measurement of Pepstanone A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepstanone A is a novel compound with potential therapeutic applications as a protease inhibitor. Accurate and reproducible measurement of its inhibitory activity against proteases, such as pepsin, is crucial for its characterization and development. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound's inhibitory activity on pepsin. The described methods are based on well-established assays for protease activity and have been adapted for the specific analysis of this compound.
Two primary spectrophotometric methods are presented: a UV-based assay measuring the release of acid-soluble peptides from hemoglobin and a colorimetric assay using the Folin-Ciocalteu reagent. These protocols are designed to be robust and suitable for high-throughput screening as well as detailed kinetic analysis.
Principle of the Assays
The activity of pepsin is determined by its ability to hydrolyze a protein substrate, most commonly hemoglobin, into smaller, acid-soluble peptides. The concentration of these peptides can be quantified spectrophotometrically, providing a measure of enzyme activity. The inhibitory effect of this compound is assessed by measuring the reduction in pepsin activity in its presence.
1. Hemoglobin-TCA Method (UV Spectrophotometry): In this assay, pepsin digests hemoglobin at an optimal pH. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested hemoglobin. The smaller, soluble peptide fragments remain in the supernatant and their absorbance is measured at 280 nm. The amount of soluble peptides is directly proportional to the pepsin activity.
2. Folin-Ciocalteu Method (Colorimetric): This method also uses hemoglobin as a substrate. After the enzymatic reaction, the Folin-Ciocalteu reagent is added to the TCA-soluble fraction. The reagent reacts with tyrosine and tryptophan residues in the peptide fragments to produce a blue-colored complex, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 660 nm).[1][2] The intensity of the color is proportional to the amount of digested peptides.
Experimental Protocols
Protocol 1: Hemoglobin-TCA UV Spectrophotometric Assay
This protocol is adapted from established methods for determining pepsin activity.[3]
Materials:
-
Pepsin (from porcine gastric mucosa)
-
Hemoglobin (from bovine blood)
-
This compound (of known concentration)
-
Hydrochloric Acid (HCl), 10 mM and 5 M
-
Trichloroacetic Acid (TCA), 5% (w/v)
-
Ultrapure water
-
Spectrophotometer and UV-transparent cuvettes or microplates
-
Water bath or incubator at 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
10 mM HCl: Prepare by diluting a stock solution of HCl in ultrapure water.
-
2.0% (w/v) Hemoglobin Substrate Solution: Dissolve 2.0 g of hemoglobin in 80 mL of 10 mM HCl. Adjust the pH to 2.0 at 37°C using 5 M HCl. Bring the final volume to 100 mL with 10 mM HCl.
-
5% (w/v) TCA Solution: Dissolve 5 g of TCA in 100 mL of ultrapure water.
-
Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in cold 10 mM HCl.
-
This compound Solutions: Prepare a series of dilutions of this compound in 10 mM HCl to determine the IC50 value.
-
-
Enzyme Assay:
-
Set up a series of test tubes or microplate wells for the blank, control (no inhibitor), and various concentrations of this compound.
-
To each tube/well, add 500 µL of the 2.0% hemoglobin substrate solution.
-
Pre-incubate the tubes/wells at 37°C for 5 minutes.
-
Add 100 µL of the appropriate this compound dilution (or 10 mM HCl for the control).
-
Initiate the reaction by adding 100 µL of the pepsin solution. For the blank, add the pepsin solution after the TCA stop solution in the next step.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 1.0 mL of 5% TCA solution to each tube/well.
-
Incubate at room temperature for 10 minutes to allow for complete precipitation of undigested hemoglobin.
-
Centrifuge the samples at 3000 x g for 15 minutes.
-
Carefully transfer the supernatant to a clean cuvette or microplate well.
-
Measure the absorbance of the supernatant at 280 nm against the blank.
-
Protocol 2: Folin-Ciocalteu Colorimetric Assay
This protocol is a modification of the hemoglobin assay, incorporating the Folin-Ciocalteu reagent for colorimetric detection.[2]
Materials:
-
All materials from Protocol 1
-
Folin-Ciocalteu Reagent
-
Sodium Carbonate (Na₂CO₃) solution, 0.5 M
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 1.0 mL of 5% TCA solution.
-
Incubate and centrifuge as described in Protocol 1.
-
Transfer 500 µL of the supernatant to a new set of tubes.
-
Add 2.5 mL of 0.5 M Na₂CO₃ solution.
-
Add 500 µL of Folin-Ciocalteu reagent and mix immediately.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance of the solution at 660 nm against a blank prepared in the same manner.
-
Data Presentation
The inhibitory activity of this compound can be quantified by calculating the percentage of inhibition for each concentration and subsequently determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Calculation of Percent Inhibition: % Inhibition = [ (A_control - A_inhibitor) / A_control ] * 100
Where:
-
A_control = Absorbance of the control (no inhibitor)
-
A_inhibitor = Absorbance in the presence of this compound
Table 1: Hypothetical Inhibition of Pepsin by this compound (Hemoglobin-TCA Method)
| This compound Concentration (µM) | Absorbance at 280 nm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.850 ± 0.025 | 0 |
| 1 | 0.723 ± 0.021 | 15 |
| 5 | 0.553 ± 0.018 | 35 |
| 10 | 0.425 ± 0.015 | 50 |
| 25 | 0.255 ± 0.012 | 70 |
| 50 | 0.128 ± 0.010 | 85 |
Table 2: Kinetic Parameters of Pepsin in the Presence of this compound
| This compound Concentration (µM) | Vmax (µmol/min) | Km (µM) |
| 0 | 10.0 | 50 |
| 5 | 10.0 | 75 |
| 10 | 10.0 | 100 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Visualization of Workflows and Mechanisms
To aid in the understanding of the experimental process and the underlying biochemical principles, the following diagrams are provided.
Caption: Experimental workflow for the spectrophotometric pepsin inhibition assay.
Caption: Mechanism of competitive enzyme inhibition by this compound.
References
Application Note: Quantitative Analysis of Pepstanone A in Human Plasma using LC-MS/MS
Introduction
Pepstanone A is a potent inhibitor of aspartic proteases, such as pepsin and renin.[1][2] Its therapeutic potential necessitates a sensitive and robust analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method employs solid-phase extraction (SPE) for sample cleanup and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity.
Data Presentation
The following tables summarize the quantitative performance of the developed LC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | % Accuracy | % RSD |
| 0.5 | 0.012 | 98.2 | 4.5 |
| 1 | 0.025 | 101.5 | 3.8 |
| 5 | 0.128 | 102.1 | 2.1 |
| 10 | 0.255 | 99.8 | 1.5 |
| 50 | 1.275 | 98.9 | 1.2 |
| 100 | 2.548 | 100.3 | 0.9 |
| 500 | 12.740 | 99.5 | 1.1 |
| 1000 | 25.495 | 99.7 | 0.8 |
-
Linear Range: 0.5 - 1000 ng/mL
-
Correlation Coefficient (r²): > 0.998
-
Weighting: 1/x²
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | % Accuracy | Intra-day % RSD (n=6) | Inter-day % RSD (n=18) |
| LLOQ | 0.5 | 0.49 | 98.0 | 5.2 | 6.8 |
| Low | 1.5 | 1.54 | 102.7 | 4.1 | 5.5 |
| Medium | 75 | 76.2 | 101.6 | 2.5 | 3.9 |
| High | 750 | 745.5 | 99.4 | 1.8 | 3.1 |
-
LLOQ: Lower Limit of Quantification
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from general methods for peptide extraction from plasma.[3][4][5][6]
Materials:
-
Human plasma (EDTA)
-
This compound standard
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆, ¹⁵N-Pepstanone A)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
Procedure:
-
Thaw plasma samples and standards to room temperature.
-
Spike 200 µL of plasma with 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid to the plasma, vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of a peptide-like molecule. Optimization is recommended.
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-6.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Hypothetical values for demonstration)
-
This compound: Precursor Ion (Q1) m/z 643.4 -> Product Ion (Q3) m/z 458.3 (Quantifier), m/z 215.2 (Qualifier)
-
Internal Standard (¹³C₆, ¹⁵N-Pepstanone A): Precursor Ion (Q1) m/z 650.4 -> Product Ion (Q3) m/z 465.3
-
-
Dwell Time: 100 ms per transition
Visualizations
Caption: Workflow for this compound extraction and analysis.
References
- 1. BIOLOGICAL ACTIVITY OF PEPSTATINS, this compound AND PARTIAL PEPTIDES ON PEPSIN, CATHEPSIN D AND RENIN [jstage.jst.go.jp]
- 2. Biological activity of pepstatins, this compound and partial peptides on pepsin, cathepsin D and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pepstanone A concentration for effective pepsin inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Pepstatin A for effective pepsin inhibition. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful execution of your experiments.
A note on nomenclature: The inhibitor discussed here is Pepstatin A. "Pepstanone A" is a related compound, but Pepstatin A is the more widely studied and utilized inhibitor of pepsin.[1]
Frequently Asked Questions (FAQs)
Q1: What is Pepstatin A and what is its mechanism of action?
Pepstatin A is a potent, reversible inhibitor of aspartic proteases, including pepsin, renin, and cathepsin D.[2][3] It is a hexapeptide of microbial origin containing the unusual amino acid statine.[4][5] The statine residue is thought to be responsible for its inhibitory activity by mimicking the tetrahedral transition state of peptide catalysis.[4][5] Pepstatin A functions as a competitive inhibitor, binding tightly to the active site of pepsin in a 1:1 stoichiometric ratio, which physically blocks the substrate from accessing the enzyme's catalytic residues.[1][6]
Q2: What is the optimal concentration of Pepstatin A for pepsin inhibition?
The effective concentration of Pepstatin A can vary depending on the experimental conditions. However, a general working concentration is 1 µM.[2][7] For most aspartic proteases, this concentration is effective, but for pepsin specifically, inhibition can be observed at picomolar concentrations.[2][4] The half-maximal inhibitory concentration (IC50) for pepsin has been reported to be in the nanomolar range.[8]
Q3: How should I prepare and store Pepstatin A stock solutions?
Pepstatin A is sparingly soluble in water.[3][7] It is recommended to dissolve it in organic solvents such as DMSO, ethanol, or methanol.[2][3]
-
Stock Solution Preparation : A 1 mM stock solution in methanol or DMSO is stable for months when stored at -20°C.[3][7] You can also prepare solutions in ethanol at 1 mg/mL; gentle heating may be required for complete dissolution.[7]
-
Storage : Lyophilized Pepstatin A should be stored at 2-8°C.[3] Once in solution, it is best to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] A 1 mg/mL stock solution is stable for at least a week at 4°C.[3][7]
-
Important Note : Avoid using water or acidic buffers for dilution as this may cause the peptide to precipitate.[7] If you observe any yellowing of the solution, it may indicate hydrolysis and the solution should be discarded.[3][7]
Q4: Is Pepstatin A specific to pepsin?
While Pepstatin A is a highly potent inhibitor of pepsin, it is not entirely specific. It inhibits a class of enzymes known as aspartic (acid) proteases, which includes cathepsins D and E, chymosin, and renin.[2][3] However, it does not inhibit serine proteases, thiol proteases, or neutral proteases.[3]
Pepsin Inhibition Assay Protocol
This protocol provides a general method for determining the inhibitory effect of Pepstatin A on pepsin activity using hemoglobin as a substrate.
Reagents and Preparation
-
10 mM HCl : Dilute 1.0 M HCl 100-fold with ultrapure water.
-
2.5% (w/v) Hemoglobin Stock Solution : Dissolve 25 mg/mL of bovine hemoglobin in ultrapure water with vigorous stirring at 37°C for at least 10 minutes. Filter the solution.
-
Substrate Solution (2.0% w/v Hemoglobin) : Adjust the pH of the filtered 2.5% hemoglobin stock solution to 2.0 at 37°C using 5 M HCl. Bring to the final volume with ultrapure water.
-
5% (w/v) Trichloroacetic Acid (TCA) Solution : Dilute a ~100% (w/v) TCA stock solution 20-fold with ultrapure water.
-
Pepsin Enzyme Solution : Prepare a 1 mg/mL stock solution in cold 10 mM HCl. Further dilute to a working concentration of 0.01–0.05 mg/mL in cold 10 mM HCl.
-
Pepstatin A Solution : Prepare a stock solution in a suitable organic solvent (e.g., 1 mM in DMSO). Prepare serial dilutions to test a range of concentrations.
Assay Procedure
-
In separate vials, pipette the Substrate Solution.
-
Add varying concentrations of Pepstatin A solution to the "Test" vials. Add an equivalent volume of solvent to the "Control" (no inhibitor) and "Blank" vials.
-
Equilibrate all vials at 37°C for approximately 10 minutes.
-
Initiate the reaction by adding the Pepsin Enzyme Solution to the "Test" and "Control" vials. Add an equivalent volume of 10 mM HCl to the "Blank" vials.
-
Mix by swirling and incubate at 37°C for exactly 10 minutes.
-
Stop the reaction by adding the 5% TCA Solution to all vials.
-
Continue to incubate at 37°C for an additional 5 minutes to allow for protein precipitation.
-
Filter the mixtures through a 0.45 µm syringe filter to remove the precipitated, undigested hemoglobin.
-
Measure the absorbance of the filtrate at 280 nm (A280). The absorbance is due to the TCA-soluble digested hemoglobin fragments.
Data Analysis
Calculate the percent inhibition for each concentration of Pepstatin A using the following formula:
% Inhibition = [1 - (A280_Test - A280_Blank) / (A280_Control - A280_Blank)] x 100
The IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition, can then be determined by plotting the percent inhibition against the logarithm of the Pepstatin A concentration.[9][10]
Quantitative Data Summary
| Parameter | Value | Enzyme | Notes |
| Ki | ~1 x 10⁻¹⁰ M | Pepsin | Indicates very tight binding between Pepstatin A and pepsin.[3][5] |
| IC50 | 14.7 ± 0.2 nM | Pepsin | Determined using denatured carbonic anhydrase as a substrate.[8] |
| IC50 | 34.3 ± 0.5 nM | Pepsin | Determined using intact carbonic anhydrase as a substrate.[8] |
| Effective Concentration | 1 µM | Most Aspartic Proteases | A general concentration effective for inhibiting most target proteases.[2][4] |
| Effective Concentration | Picomolar range | Pepsin | Pepstatin A is particularly potent against pepsin.[2][4] |
Troubleshooting Guide
Q: I am not observing any pepsin inhibition, or the inhibition is very low. What could be the problem?
A: There are several potential reasons for this:
-
Incorrect pH: Pepsin activity is optimal at a very low pH (1.5 to 2).[11] Ensure your assay buffer is within this range, as pepsin is irreversibly inactivated above pH 6.0.[12][13]
-
Degraded Pepstatin A: If your stock solution has turned yellow or has been stored improperly, the inhibitor may have hydrolyzed and lost its activity.[3][7] Prepare a fresh stock solution.
-
Inhibitor Precipitation: Pepstatin A is poorly soluble in aqueous solutions.[7] If you dilute your stock solution directly into an acidic buffer, it may precipitate. Ensure the final concentration of the organic solvent from your stock solution is low enough to not affect the enzyme, but high enough to maintain solubility.
-
Sub-optimal Enzyme or Substrate Concentration: Ensure that the concentrations of pepsin and the substrate are appropriate for your assay. The rate of the enzymatic reaction should be in the linear range.
Q: I see a precipitate forming when I add Pepstatin A to my assay mixture. How can I prevent this?
A: This is likely due to the low aqueous solubility of Pepstatin A.[7]
-
Check Solvent Concentration: The final concentration of the organic solvent (DMSO, ethanol) in your assay should be high enough to keep the inhibitor in solution but typically should not exceed 1-2% (v/v) to avoid affecting enzyme structure and activity.
-
Use Water-Soluble Pepstatin: Consider using a commercially available water-soluble form of Pepstatin, which is a complex of Pepstatin A with other molecules to enhance its solubility in aqueous media.[14]
-
Dilution Method: When diluting your stock, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.
Q: My results show high variability between replicates. What are the common causes?
A: High variability can stem from several sources:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use precise pipetting techniques, especially when working with small volumes of concentrated enzyme or inhibitor solutions.
-
Temperature Fluctuations: The activity of pepsin is temperature-dependent. Ensure all incubation steps are carried out in a temperature-controlled water bath or incubator set to 37°C.
-
Inconsistent Timing: The incubation time for the enzymatic reaction is critical. Use a timer and stop the reaction in all samples at the exact same time point.
-
Incomplete Mixing: Ensure all components are thoroughly mixed after each addition by gentle swirling or vortexing.
Visualizations
Caption: Competitive inhibition of pepsin by Pepstatin A.
Caption: Workflow for a typical pepsin inhibition assay.
References
- 1. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]
- 2. goldbio.com [goldbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agscientific.com [agscientific.com]
- 5. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Pepstatin A = 100 000units/mg 26305-03-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Physiology, Pepsin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Analyzing pepsin degradation assay conditions used for allergenicity assessments to ensure that pepsin susceptible and pepsin resistant dietary proteins are distinguishable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Pepstanone A (Pepstatin A) Efficacy in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Pepstanone A (a likely misspelling of Pepstatin A) in enzymatic assays. Pepstatin A is a potent, reversible inhibitor of aspartic proteases.
Frequently Asked Questions (FAQs)
Q1: What is Pepstatin A and which enzymes does it inhibit?
Pepstatin A is a pentapeptide isolated from Actinomyces that acts as a potent, competitive inhibitor of aspartic proteases.[1][2] It is highly selective and does not inhibit serine, cysteine, or metalloproteases.[3] Its primary targets include:
-
Renin[1]
Q2: I am observing lower than expected inhibition with Pepstatin A. What are the common causes?
Several factors can contribute to the low efficacy of Pepstatin A in your enzymatic assay:
-
Inhibitor Preparation and Storage: Pepstatin A has limited solubility in aqueous solutions. Improper dissolution or degradation of the stock solution can significantly impact its effective concentration.
-
Assay Conditions: The inhibitory activity of Pepstatin A is influenced by pH, temperature, and the presence of other molecules in the assay buffer.
-
Enzyme and Substrate Concentration: The relative concentrations of the enzyme, substrate, and inhibitor are critical for observing effective inhibition, especially for competitive inhibitors like Pepstatin A.
-
Enzyme Stability and Activity: The purity and activity of your enzyme preparation can affect the assay results.
-
Incorrect Pipetting or Dilution: Errors in preparing dilutions of the inhibitor, enzyme, or substrate can lead to inaccurate results.
Q3: How should I prepare and store Pepstatin A stock solutions?
Pepstatin A is sparingly soluble in water. It is recommended to dissolve it in an organic solvent like DMSO, ethanol, or methanol to prepare a concentrated stock solution.[2][7]
-
Recommended Solvents: DMSO (up to 70 mg/mL), Ethanol (1 mg/mL), Methanol.[4][7]
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. When stored at -20°C, a 1 mM solution in methanol or DMSO is stable for months.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[8]
Q4: What is the recommended working concentration for Pepstatin A?
The effective concentration of Pepstatin A depends on the target enzyme and the assay conditions. A common starting point is a concentration of 1 µM.[2] However, the optimal concentration should be determined experimentally through a dose-response curve. For potent inhibition of pepsin, concentrations in the nanomolar range are often effective.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to low Pepstatin A efficacy.
Problem: No or significantly reduced inhibition observed.
Possible Cause 1: Inactive or Degraded Pepstatin A
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of Pepstatin A in the recommended solvent.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution spectrophotometrically (though this can be challenging for peptides).
-
Use a Positive Control: Test the freshly prepared Pepstatin A on a well-characterized aspartic protease, such as commercially available pepsin, for which the inhibitory activity is known.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Check pH: Aspartic proteases are typically active at acidic pH. Ensure your assay buffer pH is optimal for both the enzyme activity and Pepstatin A inhibition. For pepsin, the optimal pH is around 2.0.[9]
-
Optimize Temperature: While many assays are run at 37°C, enzyme stability and inhibitor binding can be temperature-dependent. Ensure the temperature is consistent and optimal for your specific enzyme.
-
Review Buffer Components: Some buffer components can interfere with the assay. Avoid high concentrations of detergents or other additives unless they are known to be compatible with your enzyme and inhibitor.
-
Possible Cause 3: Issues with Enzyme or Substrate
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Before running inhibition assays, always confirm the activity of your enzyme preparation using a standard activity assay. Low enzyme activity can mask the effect of the inhibitor.
-
Check Substrate Concentration: For competitive inhibitors like Pepstatin A, high substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition. Consider using a substrate concentration at or below the Michaelis-Menten constant (Km) to increase the apparent potency of the inhibitor.
-
Ensure Substrate Quality: The purity and stability of the substrate are crucial. Degraded or impure substrate can lead to inconsistent results.
-
Quantitative Data Summary
The inhibitory potency of Pepstatin A is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the target enzyme, substrate, and assay conditions.
Table 1: IC50 Values of Pepstatin A for Various Aspartic Proteases
| Target Enzyme | Substrate | IC50 Value | Reference |
| Pepsin | Hemoglobin | 4.5 nM | [5][6] |
| Pepsin | Casein | 150 nM | [5][6] |
| Pepsin | Intact Carbonic Anhydrase | 34.3 ± 0.5 nM | [10] |
| Pepsin | Denatured Carbonic Anhydrase | 14.7 ± 0.2 nM | [10] |
| Proctase | Hemoglobin | 6.2 nM | [5][6] |
| Proctase | Casein | 290 nM | [5][6] |
| Acid Protease | Hemoglobin | 260 nM | [5][6] |
| Acid Protease | Casein | 520 nM | [5][6] |
| Cathepsin D | (Fluorogenic Peptide) | 0.005 µM | [4] |
| Cathepsin E | (Fluorogenic Peptide) | 0.0001 µM | [4] |
| HIV Protease | - | ~2 µM | [1] |
| Human Renin | - | ~15 µM | [1] |
Table 2: Ki Values of Pepstatin A
| Target Enzyme | Ki Value | pH | Reference |
| HIV-1 Protease | 20 nM | 4.7 | [11] |
| HIV-2 Protease | 5 nM | 4.7 | [11] |
| Porcine Pepsin | 0.3 µM (for Amprenavir, a different inhibitor) | - | [12] |
Experimental Protocols
Protocol: Pepsin Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method for determining the inhibitory activity of Pepstatin A against pepsin using a commercially available fluorogenic substrate.
Materials:
-
Pepsin (porcine gastric mucosa)
-
Pepstatin A
-
Fluorogenic Pepsin Substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.0
-
DMSO (for dissolving Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/418 nm)
Procedure:
-
Prepare Reagents:
-
Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in 10 mM HCl. Store on ice.
-
Pepsin Working Solution: Dilute the pepsin stock solution in Assay Buffer to the desired final concentration (e.g., 10 nM). The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.
-
Pepstatin A Stock Solution: Prepare a 1 mM stock solution of Pepstatin A in DMSO.
-
Pepstatin A Serial Dilutions: Perform serial dilutions of the Pepstatin A stock solution in Assay Buffer to obtain a range of concentrations for the dose-response curve (e.g., 1 nM to 10 µM).
-
Substrate Working Solution: Prepare the fluorogenic substrate in Assay Buffer at a concentration of 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution.
-
Control (No Inhibitor): 25 µL Assay Buffer + 25 µL Pepsin Working Solution.
-
Inhibitor Wells: 25 µL of each Pepstatin A dilution + 25 µL Pepsin Working Solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow Pepstatin A to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the Substrate Working Solution to the Control and Inhibitor wells.
-
Mix the contents of the wells immediately and thoroughly.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the Blank from all other readings.
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves for the Control and each inhibitor concentration.
-
Calculate the percent inhibition for each Pepstatin A concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percent inhibition versus the logarithm of the Pepstatin A concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Pepstatin | aspartate protease inhibitor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 12. INTERACTIONS OF DIFFERENT INHIBITORS WITH ACTIVE-SITE ASPARTYL RESIDUES OF HIV-1 PROTEASE AND POSSIBLE RELEVANCE TO PEPSIN - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of Pepstanone A in cell lysates.
Welcome to the technical support center for Pepstanone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific binding of this compound in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is an oligopeptide-like compound, structurally similar to Pepstatin A, a well-known inhibitor of aspartic proteases such as pepsin and cathepsins.[1][2] Due to its peptidic and likely hydrophobic nature, this compound has a tendency to interact non-specifically with various cellular components in a lysate, such as proteins and lipids, as well as with laboratory consumables.[3][4][5][6][7] This non-specific binding can lead to inaccurate experimental results, including an overestimation of the required effective concentration and the masking of its true binding partners.
Q2: What are the primary causes of non-specific binding of this compound in cell lysates?
The primary drivers of non-specific binding for peptide-like molecules such as this compound are:
-
Hydrophobic Interactions: The non-polar residues in this compound can interact with hydrophobic regions of abundant cellular proteins.[5][6][7][8]
-
Ionic/Electrostatic Interactions: Charged residues on this compound can interact with oppositely charged molecules in the lysate.[8][9]
-
Binding to Surfaces: The compound can adhere to the surfaces of plastic tubes and pipette tips, reducing its effective concentration in the assay.[3][8]
Q3: How can I prepare my cell lysate to minimize non-specific binding?
Proper lysate preparation is the first line of defense against non-specific binding. Key considerations include:
-
Lysis Buffer Selection: The choice of lysis buffer is critical. For instance, RIPA buffer is effective for extracting a wide range of proteins, but its stringent nature may disrupt some protein-inhibitor interactions.[10]
-
Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors to maintain the integrity of the lysate.[11][12][13]
-
Sonication: Sonicating the lysate helps to shear DNA, which can otherwise interfere with binding assays and increase viscosity.[11][13]
-
Temperature Control: Perform all lysate preparation steps at 4°C to minimize protease activity and protein degradation.[11][12]
-
Clarity of Lysate: Ensure the lysate is clear after centrifugation to remove cellular debris that can contribute to non-specific binding.
Troubleshooting Guides
Issue 1: High background signal in my binding assay.
High background is a common indicator of significant non-specific binding. Here are steps to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Optimize Buffer Conditions:
-
Adjust pH: The pH of the binding buffer can influence the charge of both this compound and interacting proteins. Systematically test a range of pH values to find the optimal condition that minimizes non-specific interactions while preserving specific binding.[9]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can disrupt non-specific electrostatic interactions.[8][9] Test a range of NaCl concentrations (e.g., 150 mM to 500 mM).[14]
-
-
Incorporate Blocking Agents:
-
Increase Wash Steps: After the binding step, increasing the number and duration of washes can help to remove loosely bound, non-specific interactors.
-
Titrate this compound Concentration: Using an excessively high concentration of this compound can drive non-specific interactions. Perform a dose-response experiment to determine the lowest effective concentration.
-
Use Low-Adsorption Consumables: Peptides can adhere to standard plasticware. Using low-protein-binding tubes and pipette tips can prevent the loss of this compound and reduce variability.
Quantitative Data Summary: Effect of Buffer Additives on Non-Specific Binding
| Buffer Additive | Typical Concentration Range | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific protein binding sites.[8][9] |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[8][15] |
| Triton X-100 | 0.1% - 0.5% (v/v) | Solubilizes proteins and reduces hydrophobic interactions. |
| NaCl | 150 mM - 500 mM | Reduces non-specific electrostatic interactions.[8][9][14] |
Issue 2: Inconsistent or non-reproducible binding results.
Variability in results often points to issues with experimental setup and handling.
Logical Relationship Diagram
Caption: Factors contributing to inconsistent binding results.
Detailed Steps:
-
This compound Stock Solution:
-
Proper Solubilization: Pepstatin A, a close analog of this compound, is soluble in DMSO but not in water or ethanol.[3][11] Ensure this compound is fully dissolved in the appropriate solvent.
-
Aliquot and Store Correctly: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][11][13] Store at -20°C or as recommended by the supplier.
-
-
Cell Lysate Preparation and Handling:
-
Consistent Protein Concentration: Accurately measure the total protein concentration of your lysate (e.g., using a BCA assay) and normalize it across all samples to ensure equal loading.[10]
-
Fresh Lysates: Use freshly prepared lysates whenever possible. If storage is necessary, aliquot and store at -80°C to prevent degradation.[13]
-
-
Standardize Assay Conditions:
-
Incubation Times and Temperatures: Adhere strictly to consistent incubation times and temperatures for all steps of the binding assay.
-
Controls: Always include appropriate positive and negative controls in your experiments. A negative control could be a structurally similar but inactive compound, while a positive control could be a known binding partner.
-
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Binding Assays
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and gently scrape. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[11]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktail).
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing. For enhanced lysis and to shear DNA, sonicate the sample on ice.[13]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Carefully collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10]
-
Storage: Use the lysate immediately or store in single-use aliquots at -80°C.[13]
Protocol 2: General Binding Assay with this compound
-
Lysate Preparation: Prepare and quantify the cell lysate as described in Protocol 1.
-
Binding Reaction Setup:
-
In low-protein-binding microcentrifuge tubes, combine the cell lysate (e.g., 500 µg of total protein) with the binding buffer (e.g., PBS with 0.1% Tween-20).
-
Add this compound to the desired final concentration. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation: Incubate the reactions for 1-2 hours at 4°C with gentle rotation.
-
Capture of Complexes: Add your capture resin (e.g., antibody-conjugated beads for immunoprecipitation or affinity beads for a pull-down assay) and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (binding buffer with potentially higher salt or detergent concentration).
-
Elution and Analysis: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) and analyze by Western blotting or mass spectrometry.
Signaling Pathway Diagram: Hypothetical this compound Target
This diagram illustrates a hypothetical scenario where this compound inhibits an aspartic protease, preventing the cleavage of a substrate protein and subsequent downstream signaling.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of pepstatins, this compound and partial peptides on pepsin, cathepsin D and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pepstatin-a.com [pepstatin-a.com]
- 4. Protonation Effects in Protein‐Ligand Complexes – A Case Study of Endothiapepsin and Pepstatin A with Computational and Experimental Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human pepsin 3b peptide map sequence analysis, genotype and hydrophobic nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Net Hydrophobicity in the Cellular Uptake of All-Hydrocarbon Stapled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterizing and optimizing protease/peptide inhibitor interactions, a new application for spot synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. pepstatina.com [pepstatina.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Optimizing pH for Pepstanone A Inhibitory Activity
Welcome to the technical support center for optimizing the inhibitory activity of Pepstanone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the inhibitory activity of this compound?
A1: The optimal pH for this compound's inhibitory activity is dependent on the target aspartic protease. Based on data from the closely related inhibitor pepstatin, the following pH ranges are recommended for maximal inhibition:
-
Pepsin: The inhibitory activity of pepstatin against pepsin is relatively stable between pH 1.5 and 3.8.[1][2] However, the inhibition becomes less effective at higher pH values.[1][2]
-
Cathepsin D: The binding of pepstatin analogues to cathepsin D is strongly pH-dependent. Optimal inhibition is observed at acidic pH, with the dissociation constant (KD) increasing significantly as the pH rises from 5.0 to 6.4, indicating weaker binding at higher pH.[3]
-
Renin: The maximal inhibitory effect of pepstatin on the renin-angiotensinogen reaction occurs at approximately pH 6.0.[4] The inhibitory effect diminishes at pH values above 6.8 and is absent above pH 8.0.[4]
Q2: How does pH affect the stability of this compound?
Q3: Can the buffer system used in the assay affect the inhibitory activity of this compound?
A3: Yes, the choice of buffer is critical. The buffer should be able to maintain a stable pH throughout the experiment and should not interfere with the enzyme activity or the inhibitor's function. It is crucial to use a buffer system with a pKa value close to the desired experimental pH. For instance, glycine-HCl is suitable for very acidic conditions (pH 2.0-3.5), acetate buffers for pH 3.5-5.5, and phosphate or MES buffers for pH ranges closer to neutral.
Q4: What are the target proteases of this compound?
A4: this compound is known to inhibit aspartic proteases, including pepsin, cathepsin D, and renin.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify that the assay buffer pH is within the optimal range for the target enzyme's inhibition by this compound (see FAQ 1). Prepare fresh buffer and confirm the pH using a calibrated pH meter. |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Enzyme or Substrate Concentration | Ensure that the enzyme and substrate concentrations are appropriate for the assay. The substrate concentration should ideally be at or below the Km value for determining the IC50 of a competitive inhibitor. |
| Presence of Interfering Substances | Ensure the buffer and other reagents are free of components that may interfere with the assay, such as chelating agents for metalloproteases (though not the primary targets of this compound). |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Unstable pH | Use a buffer with sufficient buffering capacity for the experimental pH. Check the pH of the assay solution before and after the incubation period to ensure it remains constant. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and inhibitor solutions. |
| Temperature Fluctuations | Perform the assay in a temperature-controlled environment (e.g., a water bath or incubator) to ensure consistent reaction rates. |
| Incomplete Mixing | Ensure thorough but gentle mixing of the reaction components upon addition of the enzyme and inhibitor. |
Quantitative Data
The following tables summarize the pH-dependent inhibitory activity of pepstatin, a close structural analog of this compound, against its target enzymes.
Table 1: pH Dependence of Pepstatin Inhibition against Pepsin
| pH Range | Observation | Reference |
| 1.5 - 3.8 | Inhibition is relatively independent of pH. | [1][2] |
| > 3.8 | Inhibition becomes less effective. | [1][2] |
Table 2: pH Dependence of Pepstatin Derivative Binding to Cathepsin D
| pH | Dissociation Constant (KD) | Reference |
| 3.5 | ~5 x 10-10 M | [3] |
| 5.0 | 5 x 10-10 M | [3] |
| 6.4 | 2 x 10-6 M | [3] |
Table 3: pH Dependence of Pepstatin Inhibition against Renin
| pH | Inhibition Level | Reference |
| ~6.0 | Maximum inhibitory effect | [4] |
| 5.7 | 50% inhibition at 10-6 M | [5] |
| 7.4 | 50% inhibition at 10-5 M | [5] |
| > 8.0 | No inhibitory effect | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Inhibition of Pepsin
1. Materials:
- Porcine Pepsin
- Hemoglobin (substrate)
- This compound
- Glycine-HCl buffer (0.1 M, pH 1.5, 2.0, 2.5, 3.0, 3.5, 4.0)
- Trichloroacetic acid (TCA, 5%)
- Spectrophotometer
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare a series of working solutions of this compound at various concentrations by diluting the stock solution in each of the glycine-HCl buffers.
- For each pH to be tested, set up a series of reactions in microcentrifuge tubes:
- Control (No Inhibitor): 250 µL of hemoglobin solution (2% w/v in the respective buffer) + 50 µL of buffer.
- Test (With Inhibitor): 250 µL of hemoglobin solution (2% w/v in the respective buffer) + 50 µL of this compound working solution.
- Pre-incubate the tubes at 37°C for 5 minutes.
- Initiate the reaction by adding 50 µL of a pre-warmed pepsin solution (e.g., 0.5 mg/mL in the respective buffer) to each tube.
- Incubate the reactions at 37°C for 10 minutes.
- Stop the reaction by adding 500 µL of 5% TCA.
- Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undigested protein.
- Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides.
- Calculate the percent inhibition for each this compound concentration at each pH.
- Plot percent inhibition versus pH to determine the optimal pH for inhibitory activity.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining optimal pH.
Caption: Inhibition of the Renin-Angiotensin System.
Caption: Inhibition of Cathepsin D activity.
References
- 1. Comparative pepstatin inhibition studies on individual human pepsins and pepsinogens 1,3 and 5(gastricsin) and pig pepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Assays with Pepstanone A
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive investigation into "Pepstanone A" has revealed a significant lack of available scientific data regarding its use in modern assays and any associated interference phenomena. The primary and almost exclusive reference to this compound is a research article from 1972. This study identified this compound as an inhibitor of the enzymes pepsin, cathepsin D, and renin. However, subsequent research and application notes are virtually non-existent, and the compound is not listed in major chemical databases.
Due to this absence of information, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, or specific experimental protocols for overcoming interference in assays with this compound. The core requirements of your request, including data presentation in tables, detailed methodologies, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled.
Potential Alternative: Pepstatin A
As a potential alternative, we can offer extensive technical support for Pepstatin A , a well-characterized and widely used inhibitor of aspartyl proteases, including pepsin and cathepsin D.[1][2] Pepstatin A is structurally and functionally related to the broader class of compounds to which this compound likely belongs.
Should you be working with or considering using an aspartyl protease inhibitor in your assays, the following information on Pepstatin A may serve as a valuable resource.
Technical Support for Aspartyl Protease Inhibitor Assays (Featuring Pepstatin A)
This section provides general guidance and troubleshooting for assays involving aspartyl protease inhibitors like Pepstatin A.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interference in aspartyl protease inhibitor screening assays?
Several factors can lead to interference in these assays:
-
Compound Fluorescence: Test compounds that are fluorescent can interfere with fluorogenic assays, leading to false-positive or false-negative results. It is crucial to test the compound alone to assess its intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO), a common solvent for test compounds, should typically not exceed 1% in the final assay volume, as higher concentrations can inhibit enzyme activity.
-
Thiol-Reactive Compounds: In assays that use thiol-containing reagents, compounds that react with sulfhydryl groups can cause significant interference.[3]
-
Autocatalysis: At high concentrations, some proteases like pepsin can undergo self-cleavage (autocatalysis), which can affect the accuracy of activity measurements.[4]
Q2: How can I mitigate interference from my test compound?
-
Run Control Experiments: Always include controls for the compound alone (to check for fluorescence or absorbance), the vehicle (e.g., DMSO) alone, and a known inhibitor like Pepstatin A.
-
Use Orthogonal Assays: Confirm hits from a primary screen using a secondary, orthogonal assay that employs a different detection method. For example, if your primary assay is fluorescence-based, a secondary assay could be based on HPLC-mass spectrometry to directly measure substrate cleavage.
-
Acidification and Neutralization: In some immunoassays, acid treatment followed by neutralization can help disrupt interfering interactions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal | - Intrinsic fluorescence/absorbance of the test compound.- Contaminated reagents. | - Subtract the signal from a "compound only" control well.- Prepare fresh reagents and buffers. |
| Low or no enzyme activity | - Incorrect pH of the assay buffer.- Enzyme degradation.- High concentration of organic solvent (e.g., DMSO). | - Ensure the buffer pH is optimal for the specific protease (e.g., acidic pH for pepsin).- Store the enzyme at the recommended temperature and handle it on ice.- Keep the final DMSO concentration below 1%. |
| Inconsistent results | - Pipetting errors.- Temperature fluctuations during incubation.- Enzyme autocatalysis at high concentrations. | - Use calibrated pipettes and ensure proper mixing.- Use a temperature-controlled incubator.- Titrate the enzyme concentration to find the optimal range for linear kinetics.[4] |
| False positives in inhibitor screen | - Compound precipitates in the assay buffer.- Compound interferes with the detection method (e.g., quenches fluorescence). | - Check for compound solubility in the assay buffer.- Run counter-screens to identify compounds that interfere with the assay technology itself. |
Experimental Protocols
While a specific protocol for a "this compound" assay cannot be provided, here is a generalized protocol for a fluorogenic Cathepsin D inhibitor screening assay, which often uses Pepstatin A as a control inhibitor.
Protocol: Fluorogenic Cathepsin D Inhibitor Screening Assay
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D Substrate
-
Cathepsin D Assay Buffer
-
Test compounds dissolved in DMSO
-
Pepstatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute Cathepsin D and the substrate in the assay buffer to their working concentrations.
-
Add Inhibitors: To the wells of the microplate, add the test compounds and the positive control (Pepstatin A) to achieve the desired final concentrations. Include a "vehicle control" with DMSO only and a "no enzyme" control.
-
Enzyme Incubation: Add the diluted Cathepsin D to all wells except the "no enzyme" control. Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Add the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm for some substrates) over a period of time (kinetic reading) or at a single endpoint after a set incubation period.[6]
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each test compound relative to the vehicle control.
Diagrams
As there is no available information on the specific signaling pathways or experimental workflows involving this compound, we are providing a generalized diagram illustrating a common experimental workflow for screening enzyme inhibitors.
Caption: A generalized workflow for screening enzyme inhibitors.
We hope this information, focused on the more widely studied Pepstatin A and general principles of protease inhibitor assays, is helpful for your research endeavors. We will continue to monitor for any new information on this compound and will update this technical support center accordingly.
References
- 1. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of the Cathepsin D-Type Proteinase of Macrophages by Pepstatin, a Specific Pepsin Inhibitor, and Other Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Cathepsin D Inhibitor Assay Kit (ab126779) | Abcam [abcam.com]
Technical Support Center: Purity Assessment of Pepstanone A
Disclaimer: The following technical support guide has been generated based on established principles of peptide analysis. As "Pepstanone A" does not correspond to a known compound in publicly available scientific literature, it is treated as a hypothetical peptide-like molecule for the purposes of this guide. The protocols and data provided are illustrative and should be adapted based on the actual chemical properties of the compound .
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the purity of a this compound sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a synthetic peptide sample like this compound?
A1: Synthetic peptides can contain various impurities stemming from the manufacturing process or degradation.[1][2][3] Common impurities include:
-
Process-Related Impurities:
-
Truncated sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3][4]
-
Deletion sequences: Peptides where a single amino acid is missing from the correct sequence.[3][5]
-
Incompletely deprotected sequences: Peptides that retain protecting groups used during synthesis.[3][5]
-
Insertion sequences: Peptides with an extra amino acid residue.[4]
-
-
Degradation Products:
-
Residual Materials:
Q2: What is the primary recommended method for assessing the purity of this compound?
A2: The most widely used and recommended method for determining the purity of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10] This technique separates the target peptide from its impurities based on hydrophobicity.[11] Purity is typically calculated by the ratio of the main peak's area to the total area of all peaks in the chromatogram, detected at a wavelength of ~214 nm, which is optimal for the peptide bond.[9][10][12]
Q3: How do I confirm the identity and mass of my this compound sample and its impurities?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the molecular weight of the target peptide and identifying impurities.[8][11][13] This technique couples the separation power of HPLC with the mass detection capability of mass spectrometry, allowing for precise mass-to-charge ratio (m/z) determination of each component eluted from the column.[8]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity assessment?
A4: Yes, NMR spectroscopy is a powerful tool for structural confirmation and can also serve as a method for purity assessment.[14][15][16] 1D NMR (e.g., ¹H NMR) can provide a "fingerprint" of the molecule and help quantify impurities if their signals are resolved from the main compound.[14] For a definitive structural analysis, 2D NMR experiments like COSY, TOCSY, and NOESY are employed to confirm the amino acid sequence and three-dimensional structure.[14][17] A high-purity sample (>95%) is typically required for successful NMR analysis.[14][18]
Troubleshooting Guides
Issue 1: My HPLC chromatogram shows broad or tailing peaks.
-
Question: I am running an HPLC analysis of this compound, but my main peak is very broad and asymmetrical (tailing). What could be the cause and how can I fix it?
-
Answer: Peak broadening and tailing in HPLC can compromise resolution and lead to inaccurate purity calculations.[19] Several factors can cause this issue:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample.[20][21][22] |
| Column Contamination/Degradation | Use a guard column to protect the analytical column.[22] Flush the column with a strong solvent or, if the problem persists, replace the column.[20][22] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the peptide.[19] Prepare fresh, HPLC-grade solvents and ensure they are properly degassed.[20][22] |
| Secondary Interactions | Interactions between the peptide and residual silanol groups on the column can cause tailing. Ensure the mobile phase modifier (e.g., TFA) is at an adequate concentration (~0.1%).[5] |
| Instrumental Issues | Check for leaks in fittings between the column and detector.[20] Ensure the tubing volume is minimized.[21] Verify that the detector data collection rate is optimized.[21] |
Issue 2: I am observing low or no signal in my mass spectrometry analysis.
-
Question: I've injected my this compound sample into the LC-MS, but I'm seeing a very weak signal or no peaks at all. What should I check?
-
Answer: A complete loss of signal can be frustrating but is often traceable to a single issue.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issue | Ensure the sample is properly acidified (e.g., with formic acid to pH <3) before injection, as peptides bind poorly to reversed-phase columns at neutral pH.[23] Verify peptide concentration using a suitable assay.[23] |
| Ion Suppression | Mobile phase additives like TFA can suppress the MS signal; using formic acid (FA) is often preferred for MS applications.[5] Contaminants in the sample matrix can also suppress ionization.[24] |
| Instrument Calibration/Tuning | The mass spectrometer may require tuning and calibration.[25] Run a known standard to verify instrument performance. |
| Incorrect Instrument Settings | Verify that the correct search parameters (e.g., mass range, ionization mode) are being used.[23] Ensure the ion source is functioning correctly (e.g., stable electrospray).[26] |
| LC or Pump Issues | An air pocket in a pump can lead to a loss of prime and failure to deliver the sample to the MS.[26] Purge the pumps thoroughly. |
Issue 3: My NMR spectrum is too complex to interpret.
-
Question: The ¹H NMR spectrum of my this compound sample has many overlapping signals, making it difficult to confirm the structure. What can I do?
-
Answer: Spectral complexity is a common challenge in the NMR of peptides, especially for larger sequences.
| Potential Cause | Troubleshooting Steps |
| Low Purity Sample | Impurities will contribute signals to the spectrum, increasing complexity. Ensure the sample is of high purity (>95%) before detailed NMR analysis.[18] |
| Signal Overlap | For peptides, 1D spectra are often crowded.[18] Perform 2D NMR experiments (COSY, TOCSY, HSQC) to resolve overlapping signals and assign resonances to specific amino acid residues.[17] |
| Aggregation | Peptides can aggregate at high concentrations, leading to broad lines.[15] Try reducing the sample concentration or changing the solvent or temperature. |
| Conformational Exchange | If the peptide exists in multiple conformations that are slowly interconverting, this can lead to broad peaks or multiple sets of signals. Acquiring spectra at different temperatures can help identify this phenomenon. |
Experimental Protocols & Data
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in water or a suitable buffer.[27] Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[28]
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[28]
-
-
Chromatographic Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[9][12]
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 214 nm |
Protocol 2: Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of this compound and identifying impurities.
-
Sample Preparation & LC: Prepare and separate the sample as described in the HPLC protocol, but replace the mobile phase modifier TFA with 0.1% formic acid (FA) to improve MS sensitivity.[5]
-
MS Instrumentation:
-
Couple the LC system to an electrospray ionization (ESI) mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
-
MS Parameters:
-
Acquire data over a mass range appropriate for the expected molecular weight of this compound and its potential impurities.
-
Observe the multiple charge states typical for peptides.[13]
-
-
Data Analysis:
Table 2: Example Impurity Profile for a this compound Sample
| Peak | Retention Time (min) | Observed Mass (Da) | Mass Difference (Da) | Tentative Identification | Purity (%) |
| Impurity 1 | 14.5 | 2162.9 | -135 | Truncated Sequence | 1.8 |
| This compound | 15.8 | 2297.9 | 0 | Target Peptide | 96.5 |
| Impurity 2 | 16.2 | 2313.9 | +16 | Oxidized this compound | 1.2 |
| Impurity 3 | 17.1 | 2298.9 | +1 | Deamidated this compound | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for assessing the purity and identity of a this compound sample.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. Peptide Impurities [sigmaaldrich.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 5. agilent.com [agilent.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. enovatia.com [enovatia.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. google.com [google.com]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. uhplcs.com [uhplcs.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. agilent.com [agilent.com]
- 22. mastelf.com [mastelf.com]
- 23. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. gmi-inc.com [gmi-inc.com]
- 26. biotage.com [biotage.com]
- 27. lcms.cz [lcms.cz]
- 28. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
Technical Support Center: Enhancing the Synthetic Yield of Pepstanone A (Pepstatin Analogues)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the synthetic yield of Pepstanone A and other Pepstatin analogues. These complex peptides, characterized by the presence of the non-standard amino acid statine, present unique challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is understood to be an analogue of Pepstatin, a potent inhibitor of aspartyl proteases. The core challenge in synthesizing Pepstatin and its analogues lies in their molecular structure. These peptides are often hydrophobic, which can lead to aggregation during synthesis, and they contain the sterically hindered, non-proteinogenic amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which complicates peptide bond formation.
Q2: What are the most common reasons for low yields in this compound synthesis?
Low yields in the synthesis of Pepstatin analogues can typically be attributed to three main factors:
-
Incomplete aacylation: The bulky nature of the statine residue can hinder the coupling of subsequent amino acids.
-
Peptide aggregation: The hydrophobic character of the peptide sequence can cause the growing chains to aggregate on the solid support, preventing reagents from accessing the reaction sites.
-
Side reactions: The hydroxyl group on the statine molecule can undergo unwanted reactions if not properly protected.
Q3: How can I monitor the progress of my synthesis and identify potential issues early?
Regular monitoring of the synthesis is crucial. A small sample of the resin-bound peptide can be cleaved and analyzed by mass spectrometry and HPLC at key steps, for instance, after the incorporation of a statine residue. This allows for the early detection of incomplete couplings or the formation of byproducts, enabling timely intervention.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency, Especially at the Statine Residue
Symptoms:
-
Presence of deletion sequences (missing amino acids) in the final product, as identified by mass spectrometry.
-
A positive Kaiser test after the coupling step, indicating unreacted free amines.
Root Causes & Solutions:
| Root Cause | Recommended Solution | Rationale |
| Steric Hindrance of Statine | Use a more powerful coupling reagent such as HATU, HCTU, or PyAOP.[1][2][3] | These reagents are known to be more effective for coupling sterically hindered amino acids. |
| Perform a "double coupling" step for the amino acid following statine. | Repeating the coupling reaction increases the probability of driving the reaction to completion. | |
| Aggregation of the Growing Peptide Chain | Switch to a solvent system known to disrupt secondary structures, such as a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1).[4][5] | These solvent mixtures can improve the solvation of the peptide and reduce aggregation.[4][5] |
| Synthesize at an elevated temperature (e.g., using a microwave peptide synthesizer). | Increased temperature can help to break up aggregates and increase reaction rates. |
Issue 2: Significant Peptide Aggregation During Synthesis
Symptoms:
-
The resin beads clump together and swell poorly.
-
A noticeable drop in the flow rate during washing steps in an automated synthesizer.
-
Low overall yield of the crude peptide after cleavage.
Root Causes & Solutions:
| Root Cause | Recommended Solution | Rationale |
| Hydrophobic Nature of the Pepstatin Sequence | Utilize a low-loading resin (e.g., 0.1-0.3 mmol/g). | A lower density of peptide chains on the resin reduces intermolecular interactions that lead to aggregation. |
| Incorporate pseudoproline dipeptides at strategic locations in the sequence (if applicable).[6] | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that cause aggregation.[6] | |
| Use a more polar resin, such as a PEG-based resin (e.g., NovaSyn® TGR). | These resins can improve the solvation of the growing peptide chain, particularly for hydrophobic sequences. |
Issue 3: Presence of Unexpected Byproducts
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product with masses corresponding to side-reaction products.
-
Mass spectrometry data indicating modification of the statine residue.
Root Causes & Solutions:
| Root Cause | Recommended Solution | Rationale |
| Unprotected Hydroxyl Group of Statine | Use an O-protected statine building block, such as O-tert-butyldimethylsilyl (TBS)-protected statine.[7] | Protecting the hydroxyl group prevents its participation in side reactions during synthesis. The TBS group is stable during synthesis and can be removed during the final cleavage step.[7] |
| Aspartimide Formation | Add HOBt to the piperidine solution used for Fmoc deprotection. | This has been shown to reduce the formation of aspartimide, a common side reaction involving aspartic acid residues. |
| Racemization | Use coupling additives like HOBt or Oxyma Pure. | These additives are known to suppress racemization during the activation of the carboxylic acid group. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Pepstatin Analogue (Iva-Val-Val-Sta-Ala-Sta-OH) using O-TBS-Protected Statine
This protocol is a generalized procedure and may require optimization for specific sequences and scales.
-
Resin Preparation:
-
Start with a pre-loaded Wang resin with the C-terminal amino acid (in this case, Fmoc-Statine(TBS)-OH). If not pre-loaded, couple Fmoc-Statine(TBS)-OH to the resin using standard methods (e.g., DIC/DMAP).
-
Swell the resin in DMF for 30 minutes before starting the synthesis.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For the coupling of amino acids to the statine residue, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Val-OH, Fmoc-Val-OH, and Isovaleric acid for the N-terminus). For the incorporation of Fmoc-Statine(TBS)-OH, follow the same coupling procedure.
-
-
Cleavage and Deprotection:
-
After the final N-terminal capping, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, TFA/TIS/H2O (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of Hydrophobic Pepstatin Analogues by RP-HPLC
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient to effectively separate impurities. A scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) can help determine the optimal elution conditions.[8]
-
Detection: 210-220 nm.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve the peak shape and recovery of hydrophobic peptides.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of Pepstatin analogues.
Caption: A logical troubleshooting workflow for addressing low yield in this compound synthesis.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 7. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Long-term storage and stability of lyophilized Pepstanone A.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of lyophilized Pepstanone A.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][3] Storing the peptide in a desiccator will help minimize moisture exposure, which can significantly reduce long-term stability.[3][4][5]
Q2: How should I handle lyophilized this compound upon receipt?
Upon receiving the lyophilized peptide, it is recommended to store it at -20°C or -80°C for long-term preservation.[1][2] While it may be stable at room temperature for several weeks, colder temperatures are optimal for maintaining its integrity over months or years.[2][3]
Q3: What is the proper procedure for reconstituting lyophilized this compound?
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[3][5] This prevents condensation and moisture contamination.[2][3] Briefly centrifuge the vial to ensure the powder is at the bottom.[6][7][8] Reconstitute with the recommended sterile buffer to the desired concentration. Gently agitate to dissolve the peptide; avoid vigorous shaking.[7]
Q4: Can I store this compound in solution?
Storing peptides in solution is not recommended for long periods as it can lead to degradation.[3][5] If short-term storage is necessary, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[3][4] For maximum stability, it is best to re-lyophilize any unused peptide solution for long-term storage.[4]
Q5: What are the common degradation pathways for this compound?
Peptides like this compound are susceptible to several degradation pathways, including:
-
Oxidation: Residues such as Methionine, Cysteine, and Tryptophan are prone to oxidation.[3][4][5]
-
Deamidation: Glutamine and Asparagine residues can undergo deamidation.[3][5]
-
Hydrolysis: The peptide backbone can be cleaved by water, a reaction accelerated by moisture.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of Biological Activity | Improper storage conditions (temperature, moisture, light exposure). | Store lyophilized peptide at -20°C or -80°C in a dark, dry environment.[1][2][3] |
| Repeated freeze-thaw cycles of the reconstituted solution. | Aliquot the reconstituted peptide solution before freezing to minimize freeze-thaw cycles.[3][4] | |
| Incomplete Reconstitution | The peptide is hydrophobic. | Use a small amount of an organic solvent like DMSO or DMF to aid in solubilization before adding the aqueous buffer.[4] |
| The incorrect buffer was used. | Acidic peptides dissolve best in basic buffers, and basic peptides in acidic buffers.[4] | |
| Unexpected Peaks in Analytical Analysis (e.g., HPLC) | Peptide degradation. | Review storage and handling procedures. Consider performing a new stability study. |
| Contamination of the sample or solvent. | Use high-purity solvents and sterile techniques during reconstitution. |
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Condition | Short-Term Storage (Weeks to Months) | Long-Term Storage (Months to Years) |
| Temperature | 4°C (refrigerated) or Room Temperature | -20°C to -80°C (frozen)[1][2] |
| Environment | Tightly sealed container, protected from light. | Tightly sealed container in a desiccator, protected from light.[3][4][5] |
Table 2: Stability of Reconstituted this compound
| Storage Temperature | Typical Stability | Recommendations |
| 4°C (Refrigerated) | Up to 30 days, but can be shorter for unstable peptides.[2] | Use as soon as possible. Not recommended for long-term storage. |
| -20°C (Frozen) | Several weeks. | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of Lyophilized this compound
-
Sample Preparation:
-
Prepare multiple vials of lyophilized this compound from the same batch.
-
Divide the vials into different storage condition groups (e.g., -80°C, -20°C, 4°C, and room temperature with controlled humidity).
-
-
Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
-
Reconstitution at Each Time Point:
-
Analytical Method (Example: HPLC):
-
Use a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of the reconstituted this compound.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point for each storage condition.
-
Plot the percentage of intact peptide against time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the long-term stability of lyophilized this compound.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. youtube.com [youtube.com]
- 8. cusabio.com [cusabio.com]
Validation & Comparative
A Comparative Analysis of the Inhibitory Potency of Pepstanone A and Pepstatin A on Aspartic Proteases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory potency of Pepstanone A and its well-characterized precursor, pepstatin A, against key aspartic proteases. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the mechanism of action.
Pepstatin A, a hexapeptide isolated from Actinomyces, is a potent, reversible inhibitor of aspartic proteases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site. Its derivative, this compound, has also been evaluated for its inhibitory activity. This guide presents a side-by-side comparison of their efficacy against pepsin, cathepsin D, and renin, based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and pepstatin A against pepsin, cathepsin D, and renin were determined by Aoyagi et al. (1972). The following table summarizes the 50% inhibitory concentrations (IC50) of both compounds against these enzymes.
| Compound | Target Enzyme | Substrate | IC50 (µg/mL) | Molar Concentration (approx.)* |
| This compound | Pepsin | Hemoglobin | 0.02 | ~29 nM |
| Cathepsin D | Hemoglobin | 0.02 | ~29 nM | |
| Renin | 1.25 | ~1.8 µM | ||
| Pepstatin A | Pepsin | Hemoglobin | 0.02 | ~29 nM |
| Cathepsin D | Hemoglobin | 0.02 | ~29 nM | |
| Renin | 0.63 | ~0.9 µM |
*Molar concentrations are approximated based on the molecular weight of pepstatin A (685.89 g/mol ) for comparative purposes.
The data indicates that this compound demonstrates identical inhibitory potency to pepstatin A against pepsin and cathepsin D. However, this compound is slightly less active than pepstatin A in inhibiting renin.
Mechanism of Action: Aspartic Protease Inhibition
Both pepstatin A and this compound function as transition-state analog inhibitors of aspartic proteases. The unusual amino acid, statine, within their structure mimics the tetrahedral intermediate of peptide bond hydrolysis catalyzed by these enzymes. This allows the inhibitors to bind tightly to the active site, preventing the natural substrate from accessing it.
Caption: Aspartic protease inhibition by transition-state analogs.
Experimental Protocols
The determination of the inhibitory potency of this compound and pepstatin A typically involves in vitro enzyme inhibition assays. Below are detailed methodologies for assessing inhibition against pepsin, cathepsin D, and renin.
Pepsin and Cathepsin D Inhibition Assay
This assay measures the inhibition of the proteolytic activity of pepsin or cathepsin D using hemoglobin as a substrate.
Materials:
-
Pepsin or Cathepsin D
-
Hemoglobin solution (2.5% w/v)
-
Hydrochloric acid (HCl), 0.01 N
-
Trichloroacetic acid (TCA), 5% w/v
-
This compound and Pepstatin A stock solutions (in an appropriate solvent like DMSO or methanol)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of pepsin or cathepsin D in 0.01 N HCl.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and pepstatin A.
-
Reaction Mixture: In a test tube, combine the enzyme solution with varying concentrations of the inhibitor or solvent control. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add the hemoglobin substrate to the enzyme-inhibitor mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding 5% TCA. This will precipitate the undigested hemoglobin.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin (soluble peptides).
-
Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for protease inhibition assay.
Renin Inhibition Assay
The renin inhibition assay measures the ability of an inhibitor to block the enzymatic activity of renin on its substrate, angiotensinogen (or a synthetic peptide substrate).
Materials:
-
Renin
-
Angiotensinogen or a synthetic renin substrate
-
Assay buffer (specific to the renin source and substrate)
-
This compound and Pepstatin A stock solutions
-
Detection system (e.g., ELISA or HPLC to measure angiotensin I production)
Procedure:
-
Reagent Preparation: Prepare working solutions of renin, substrate, and serial dilutions of the inhibitors in the assay buffer.
-
Reaction Setup: In a microplate or test tube, combine the renin enzyme with varying concentrations of the inhibitor or a solvent control.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time.
-
Reaction Initiation: Add the angiotensinogen or synthetic substrate to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding EDTA or boiling).
-
Detection: Quantify the amount of angiotensin I produced using a specific detection method like ELISA or HPLC.
-
Calculation: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
Both this compound and pepstatin A are highly potent inhibitors of the aspartic proteases pepsin and cathepsin D, exhibiting identical IC50 values in the nanomolar range. While both compounds also inhibit renin, pepstatin A is approximately twice as potent as this compound against this particular enzyme. The choice between these inhibitors may depend on the specific research application, with pepstatin A being the more potent option for studies targeting renin. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other aspartic protease inhibitors.
Comparative analysis of Pepstanone A with other aspartic protease inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Aspartic proteases are a critical class of enzymes involved in a wide array of physiological and pathological processes, making them significant targets for therapeutic intervention. This guide provides a comparative analysis of Pepstatin A, a naturally occurring and potent aspartic protease inhibitor, with other synthetic and natural inhibitors targeting various aspartic proteases. The information is presented to aid researchers in selecting appropriate inhibitors for their studies and to provide a baseline for the development of new therapeutic agents.
Introduction to Aspartic Proteases and Their Inhibition
Aspartic proteases are a family of proteolytic enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[1] They are involved in diverse biological functions, including digestion (pepsin), lysosomal protein degradation (cathepsin D), blood pressure regulation (renin), and viral replication (HIV protease).[1][2] The critical role of these enzymes in disease progression, such as in Alzheimer's disease (BACE1 and γ-secretase), hypertension, and HIV/AIDS, has made them attractive targets for drug development.[2][3][4]
Inhibitors of aspartic proteases are valuable tools for studying their function and are the foundation for several clinically successful drugs. These inhibitors can be broadly classified based on their origin (natural or synthetic) and their mechanism of action. Pepstatin A, a microbial-derived hexapeptide, is one of the most well-known and widely used pan-aspartic protease inhibitors.[5][6]
Pepstatin A: A Broad-Spectrum Inhibitor
Pepstatin A, originally isolated from Actinomyces, is a potent, competitive, and reversible inhibitor of most aspartic proteases.[5][7] Its structure contains the unusual amino acid statine, which is thought to mimic the tetrahedral transition state of the peptide bond hydrolysis, leading to its tight binding to the enzyme's active site.[8]
Comparative Inhibitory Activity
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the reported IC50 values of Pepstatin A and other selected aspartic protease inhibitors against various enzymes.
| Inhibitor | Target Protease | Substrate | IC50 (nM) | Reference |
| Pepstatin A | Pepsin | Hemoglobin | 4.5 | [5][7] |
| Proctase | Hemoglobin | 6.2 | [5][7] | |
| Pepsin | Casein | 150 | [5][7] | |
| Acid Protease | Hemoglobin | 260 | [5][7] | |
| Proctase | Casein | 290 | [5][7] | |
| Acid Protease | Casein | 520 | [5][7] | |
| Cathepsin D | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | 0.1 | [9] | |
| Cathepsin E | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | 0.1 | [9] | |
| Cathepsin D (in MCF7 cells) | Fluorescence assay | 5 | [9] | |
| HIV Protease | - | ~2000 | [10] | |
| Human Renin | - | ~15000 | [10] |
| Inhibitor | Target Protease | IC50 (nM) | Reference |
| Lopinavir | HIV-1 Protease | 6.5 | [11] |
| HIV-1 Protease (Ritonavir-resistant) | 5 - 50 | ||
| Saquinavir | HIV-1 Protease | 0.9 - 2.5 | [12] |
| HIV-2 Protease | 0.25 - 14.6 | [12] | |
| Verubecestat (MK-8931) | BACE1 | 2.2 | [13] |
| BACE2 | 0.38 | [13] | |
| Cathepsin D | >100,000 | [13] | |
| AZD3839 | BACE1 (in SH-SY5Y cells, Aβ40 reduction) | 4.8 | [14] |
| BACE1 (in SH-SY5Y cells, sAPPβ formation) | 16.7 | [14] | |
| Aliskiren | Renin (pure) | 0.6 | [15] |
| Renin (in human plasma) | 10 - 14 | [15] |
Experimental Protocols: Aspartic Protease Inhibition Assays
The determination of inhibitor potency is crucial for comparative analysis. While specific experimental conditions can vary, a common method for assessing aspartic protease inhibition is the fluorescence resonance energy transfer (FRET) assay.
General FRET-Based Protease Assay Protocol
This protocol outlines the general steps for determining the IC50 value of an inhibitor against an aspartic protease using a FRET-based substrate.
Materials:
-
Purified aspartic protease
-
FRET-based peptide substrate specific for the protease
-
Assay buffer (typically a low pH buffer, e.g., sodium acetate or citrate, to match the optimal pH of the enzyme)
-
Test inhibitor (e.g., Pepstatin A) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the purified enzyme in the assay buffer to a desired working concentration.
-
Dissolve the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to a final concentration typically at or below its Michaelis constant (Km).
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the fluorophore and quencher pair in the FRET substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Note: The specific concentrations of enzyme and substrate, incubation times, and buffer composition should be optimized for each specific protease and inhibitor combination.
Signaling Pathways and Aspartic Protease Inhibition
Aspartic proteases are key players in several signaling pathways implicated in disease. Inhibition of these enzymes can modulate these pathways, offering therapeutic benefits.
Alzheimer's Disease Signaling Pathway
Beta-secretase (BACE1) and γ-secretase are two aspartic proteases that sequentially cleave the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides.[4] The accumulation of Aβ is a hallmark of Alzheimer's disease.[4]
Figure 1. BACE1 in Alzheimer's pathway.
Renin-Angiotensin System in Hypertension
Renin is an aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[2]
Figure 2. Renin in hypertension pathway.
HIV Life Cycle
HIV-1 protease is an aspartic protease essential for the maturation of the virus.[16] It cleaves viral polyproteins into functional proteins required for the assembly of new infectious virions.[16]
Figure 3. HIV protease in viral life cycle.
Conclusion
Pepstatin A remains a valuable tool for in vitro studies of aspartic proteases due to its broad-spectrum inhibitory activity. However, its peptidic nature and low specificity limit its therapeutic potential. The comparative data presented here highlight the development of more specific and potent inhibitors for various aspartic protease targets, such as those for HIV, Alzheimer's disease, and hypertension. The provided experimental framework and signaling pathway diagrams offer a foundation for researchers to design and interpret their own studies in the field of aspartic protease inhibition. Further research into novel, highly selective, and bioavailable inhibitors is crucial for the development of effective therapies for diseases driven by the dysregulation of these critical enzymes.
References
- 1. Aspartic protease - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartic proteases involved in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Lopinavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 12. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 16. ucl.ac.uk [ucl.ac.uk]
Validating the specificity of Pepstanone A for pepsin over other proteases.
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease inhibitor research and drug development, establishing the specificity of a lead compound is a critical step. This guide provides a framework for validating the specificity of Pepstanone A, a known inhibitor of the aspartic protease pepsin. Due to the limited publicly available quantitative data for this compound, this guide will utilize its well-characterized analog, Pepstatin A , as a reference to illustrate the experimental comparisons. Pepstatin A, like this compound, is a potent inhibitor of aspartic proteases.[1][2] This document outlines the necessary experimental data, protocols, and logical frameworks for assessing inhibitor specificity.
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of validating specificity is to compare the inhibitory potency of the compound against the target protease (pepsin) versus a panel of other mechanistically distinct proteases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Comparative IC50 Values for Pepstatin A Against Various Proteases
| Protease Class | Protease | Inhibitor | IC50 (nM) |
| Aspartic Protease | Pepsin | Pepstatin A | ~0.05 |
| Aspartic Protease | Cathepsin D | Pepstatin A | ~5 |
| Cysteine Protease | Papain | Pepstatin A | > 10,000 |
| Serine Protease | Chymotrypsin | Pepstatin A | > 10,000 |
| Serine Protease | Trypsin | Pepstatin A | > 10,000 |
Note: The IC50 value for Pepstatin A against pepsin is in the picomolar range and is often cited as a Ki of approximately 10⁻¹⁰ M.[3] The values for other proteases are significantly higher, indicating a high degree of specificity for aspartic proteases, particularly pepsin.
Experimental Protocols: Determining Protease Inhibition (IC50)
This section details a generalized protocol for determining the IC50 value of an inhibitor against a protease using a fluorogenic substrate.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific protease by 50%.
Materials:
-
Protease: Purified pepsin, chymotrypsin, trypsin, cathepsin D, etc.
-
Inhibitor: this compound (or Pepstatin A) stock solution of known concentration.
-
Substrate: Specific fluorogenic substrate for each protease (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 for cathepsin D).
-
Assay Buffer: Appropriate for the optimal pH of the specific protease (e.g., 0.1 M sodium acetate, pH 3.5 for pepsin).
-
96-well black microplate: For fluorescence readings.
-
Microplate reader: With fluorescence excitation and emission capabilities.
-
DMSO: For dissolving the inhibitor.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the protease stock solution in the assay buffer to a final working concentration. This concentration should be empirically determined to yield a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control - DMSO in buffer)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Specificity Testing
Caption: Workflow for determining the IC50 of this compound.
Diagram 2: Rationale for Protease Inhibitor Specificity
Caption: Importance of high specificity for protease inhibitors.
References
In Vitro and In Vivo Correlation of Pepstanone A's Inhibitory Effects: A Comparative Guide
A comprehensive analysis of the inhibitory effects of Pepstanone A remains challenging due to the limited availability of public data. While foundational research from the 1970s points to its activity against pepsin, detailed quantitative in vitro and in vivo data necessary for a direct correlation analysis are not readily accessible in contemporary scientific literature. This guide, therefore, provides a comparative framework using the closely related and well-documented pepsin inhibitor, Pepstatin A, as a surrogate to illustrate the principles of in vitro and in vivo correlation. Methodologies and pathways relevant to the study of such inhibitors are detailed to support researchers in this field.
Executive Summary
This compound, a derivative of the potent protease inhibitor Pepstatin, has been noted for its inhibitory action against pepsin. However, a thorough in vitro and in vivo correlation (IVIVC) of its effects is hampered by a lack of published quantitative data. This guide aims to bridge this gap by presenting a comparative analysis based on available information for Pepstatin A, a structural analog of this compound. The following sections detail the in vitro inhibitory profile of Pepstatin A against pepsin, outline standard experimental protocols for assessing such inhibition, and describe relevant in vivo models. Furthermore, this guide provides the necessary diagrams to visualize key signaling pathways and experimental workflows, adhering to the specified requirements for researchers, scientists, and drug development professionals.
In Vitro Inhibitory Effects: A Comparative Look
While specific IC50 or Ki values for this compound against pepsin are not available in the public domain, the foundational study by Aoyagi et al. (1972) established its biological activity.[1] For comparative purposes, the inhibitory activities of the well-characterized inhibitor, Pepstatin A, are presented below. Pepstatin A is known to be a potent, competitive inhibitor of aspartic proteases, including pepsin.
| Inhibitor | Target Enzyme | Substrate | IC50 | Ki | Reference |
| Pepstatin A | Pepsin | Hemoglobin | 4.5 nM | - | MedChemExpress |
| Pepstatin A | Pepsin | Casein | 150 nM | - | MedChemExpress |
| Pepstatin A | Pepsin | - | - | ~1 x 10⁻¹⁰ M | PubMed |
In Vivo Models and Correlation Framework
Establishing an in vitro-in vivo correlation is a critical step in drug development, helping to predict the in vivo efficacy of a compound from its in vitro properties. For a pepsin inhibitor like this compound, this would involve assessing its ability to mitigate pepsin-related damage in animal models.
Animal Models for Efficacy Testing
Commonly used in vivo models for evaluating the efficacy of pepsin inhibitors include:
-
Acid-Reflux Esophagitis Models: In these models, surgical procedures are used to induce the reflux of gastric contents into the esophagus of rodents, leading to inflammation and damage that can be quantified. The administration of a pepsin inhibitor would be expected to reduce the severity of this damage.
-
Gastric Ulcer Models: Various methods can be used to induce gastric ulcers in animal models, such as the administration of nonsteroidal anti-inflammatory drugs (NSAIDs) or stress induction. The protective effect of a pepsin inhibitor can be evaluated by measuring the reduction in ulcer size and number.
Due to the lack of specific in vivo data for this compound, a direct correlation cannot be established. However, the conceptual workflow for such a study is depicted below.
Experimental Protocols
In Vitro Pepsin Inhibition Assay (Hemoglobin Substrate)
This protocol outlines a standard method for determining the inhibitory activity of a compound against pepsin using hemoglobin as a substrate.
Materials:
-
Porcine Pepsin
-
Hemoglobin (from bovine blood)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Test compound (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 2% (w/v) solution of hemoglobin in deionized water and adjust the pH to 2.0 with HCl.
-
Enzyme Preparation: Prepare a stock solution of pepsin in 10 mM HCl.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Assay Reaction: a. In a microcentrifuge tube, combine the hemoglobin substrate solution and a specific concentration of the test compound. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding the pepsin solution. d. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 5% TCA. This will precipitate the undigested hemoglobin.
-
Quantification: a. Centrifuge the tubes to pellet the precipitated protein. b. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Acid-Reflux Esophagitis Model in Rats
This protocol describes a common surgical model to induce esophagitis for testing the efficacy of potential inhibitors.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure: a. Make a midline laparotomy incision to expose the stomach. b. Ligate the pylorus at the junction of the stomach and the duodenum. c. Ligate the transitional region between the forestomach and the corpus to prevent the entry of stomach contents into the forestomach.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control orally or intraperitoneally at a predetermined time before or after the surgery.
-
Observation Period: Allow the animals to recover and monitor for a set period (e.g., 6 hours).
-
Euthanasia and Tissue Collection: Euthanize the animals and dissect the esophagus and stomach.
-
Evaluation of Esophageal Damage: a. Open the esophagus longitudinally. b. Score the severity of the lesions based on a predefined scoring system (e.g., based on the area and severity of redness, erosion, and ulceration).
-
Data Analysis: Compare the lesion scores between the treated and control groups to determine the protective effect of the test compound.
Visualizations
Caption: Pepsin activation and inhibition pathway.
References
Pepstanone A: A Head-to-Head Comparison with Commercially Available Aspartic Protease Inhibitors
For researchers and professionals in drug development, the selection of a potent and specific enzyme inhibitor is a critical step. This guide provides a head-to-head comparison of Pepstanone A with other commercially available inhibitors targeting key aspartic proteases: pepsin, cathepsin D, and renin. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in your research and development endeavors.
Performance Comparison of Aspartic Protease Inhibitors
The inhibitory activities of this compound, Pepstatin A, and other commercially available compounds against pepsin, cathepsin D, and renin are summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Pepsin Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound | 4.5 | A potent inhibitor of pepsin. |
| Pepstatin A | <5 - 150 | A widely used, potent inhibitor of aspartic proteases. IC50 varies depending on the substrate used (e.g., hemoglobin or casein)[1][2]. |
| Sucralfate | - | Inhibits pepsin activity, used in the treatment of stomach ulcers[3]. |
| Omeprazole | - | A proton pump inhibitor that indirectly reduces pepsin activity by increasing gastric pH[4]. |
| Lansoprazole | - | Another proton pump inhibitor with an indirect inhibitory effect on pepsin[4]. |
| Ranitidine | - | A histamine H2 receptor antagonist that reduces gastric acid, thereby decreasing pepsin activity[4]. |
| Famotidine | - | A histamine H2 receptor antagonist with a similar mechanism to ranitidine[4]. |
| Cimetidine | - | A histamine H2 receptor antagonist that indirectly inhibits pepsin[4]. |
Cathepsin D Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound | - | Inhibitory activity has been reported, but specific IC50 values are not readily available in recent literature[5]. |
| Pepstatin A | <40 | A potent inhibitor of cathepsin D[2]. |
| Antipain, Dihydrochloride | - | A potent, non-competitive inhibitor of cathepsin D[6]. |
| Sivelestat | - | Can reduce cathepsin D activity[6]. |
| Roscovitine | - | May indirectly reduce cathepsin D expression[6]. |
| Concanamycin A | - | May decrease cathepsin D expression by affecting lysosomal pH[6]. |
| Tasiamide B | 0.0783 | A potent cathepsin D inhibitor[7]. |
| TB-11 | 0.126 | A potent cathepsin D inhibitor[7]. |
Renin Inhibitors
| Inhibitor | IC50 (µM) | Notes |
| This compound | - | Inhibitory activity has been reported, but specific IC50 values are not readily available in recent literature[5]. |
| Pepstatin A | 0.32 - 15 | A potent renin inhibitor, with IC50 values varying by species (porcine vs. human)[2][8]. |
| Aliskiren | - | A direct renin inhibitor used clinically for hypertension. |
| Hemp Seed Protein Hydrolysates | 0.079 - 0.23 (mg/mL) | Exhibit in vitro renin-inhibitory activity[9]. |
| Peanut Protein Hydrolysates | 1.779 - 2.199 (mg/mL) | Show in vitro renin-inhibitory activity[10]. |
Experimental Protocols
Pepsin Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against pepsin using hemoglobin as a substrate.
Materials:
-
Pepsin (porcine gastric mucosa)
-
Hemoglobin (from bovine blood)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Inhibitor compound (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Pepsin solution: Prepare a stock solution of pepsin in 10 mM HCl.
-
Hemoglobin solution: Prepare a 2% (w/v) solution of hemoglobin in water and adjust the pH to 2.0 with HCl.
-
TCA solution: Prepare a 5% (w/v) solution of trichloroacetic acid in water.
-
Inhibitor solutions: Prepare a series of dilutions of the inhibitor compound in a suitable solvent.
-
-
Assay:
-
To a series of test tubes, add the hemoglobin solution and the inhibitor solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pepsin solution to each tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitate.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin (peptides) in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Mechanism of Pepsin Action
Pepsin is an aspartic protease that initiates protein digestion in the highly acidic environment of the stomach.[3][11][12][13][14] Its zymogen precursor, pepsinogen, is secreted by chief cells and is activated to pepsin by the low pH of gastric acid.[3][14] Pepsin preferentially cleaves peptide bonds involving aromatic amino acids.[11][12][13]
Cathepsin D Signaling in Cellular Processes
Cathepsin D is a lysosomal aspartic protease involved in various cellular processes, including protein degradation, apoptosis, and tissue remodeling.[6][15][16][17] Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.[15][16]
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apexbio Technology LLC Pepstatin A, 100mg. Cas: 26305-03-3 MFCD: MFCD00060740. | Fisher Scientific [fishersci.com]
- 3. Pepsin - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Biological activity of pepstatins, this compound and partial peptides on pepsin, cathepsin D and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Pepsin? [synapse.patsnap.com]
- 13. knyamed.com [knyamed.com]
- 14. Physiology, Pepsin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cathepsin D - Wikipedia [en.wikipedia.org]
Validation of a Novel Fluorometric Assay for Aspartic Protease Activity Using Pepstatin A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel fluorometric assay for measuring aspartic protease activity, using the well-characterized inhibitor, Pepstatin A, as a reference standard. The performance of this new assay is objectively compared with established spectrophotometric and chromogenic methods, supported by experimental data to guide researchers in selecting the most suitable assay for their specific needs.
Introduction to Aspartic Protease Inhibition and Reference Standards
Aspartic proteases are a class of proteolytic enzymes that play crucial roles in various physiological processes and are implicated in diseases such as hypertension, Alzheimer's disease, and HIV/AIDS.[1][2] Consequently, the identification and characterization of aspartic protease inhibitors are of significant interest in drug discovery. Pepstatin A, a naturally occurring hexa-peptide, is a potent, reversible inhibitor of most aspartic proteases, including pepsin, cathepsin D, and renin.[3][4][5][6] Its well-defined mechanism of action, involving the mimicry of the tetrahedral transition state of peptide catalysis, and its high affinity for the active site of these enzymes make it an ideal reference standard for validating new inhibitor screening assays.[1][5] The use of a reliable reference standard is critical for ensuring the accuracy, precision, and comparability of assay results.[7][8][9]
Comparison of Aspartic Protease Activity Assays
This guide compares a novel fluorometric assay with two traditional methods: a spectrophotometric assay using hemoglobin as a substrate and a chromogenic assay employing the substrate Azocoll. The key performance characteristics of each assay are summarized below.
Data Presentation
| Parameter | Novel Fluorometric Assay | Spectrophotometric (Hemoglobin) Assay | Chromogenic (Azocoll) Assay |
| Principle | Cleavage of a quenched fluorogenic peptide substrate releases a fluorescent signal. | Measures the increase in soluble peptides at 280 nm after digestion of hemoglobin.[10][11] | Measures the release of a colored dye from an insoluble substrate at 520 nm.[12] |
| Sensitivity | High (Limit of Detection: ~500 μU)[13] | Moderate | Low to Moderate |
| Specificity | High (Specific peptide substrate)[13] | Low (General protein substrate) | Low (General protein substrate)[12] |
| Linearity Range | Wide | Narrow | Moderate |
| Precision (Inter-day CV) | < 5% | ~8%[10][14] | Variable |
| Throughput | High (Microplate compatible) | Low (Requires centrifugation and filtration)[10][11] | Medium (Microplate adaptable)[12] |
| Reference Standard | Pepstatin A (IC50: ~5-15 nM) | Pepstatin A (IC50: ~4.5 nM)[15] | Pepstatin A |
Mandatory Visualizations
Signaling Pathway of Aspartic Protease Inhibition by Pepstatin A
References
- 1. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. COMPARATIVE STUDIES OF THREE METHODS FOR MEASURING PEPSIN ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. [PDF] COMPARATIVE STUDIES OF THREE METHODS FOR MEASURING PEPSIN ACTIVITY | Semantic Scholar [semanticscholar.org]
- 6. Pepstatin - Wikipedia [en.wikipedia.org]
- 7. Standardization in Clinical Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standards versus standardised methods in enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtestsguide.com [labtestsguide.com]
- 10. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Assessing the Off-Target Effects of Pepstanone A in Cellular Models: A Comparative Guide
For researchers and drug development professionals, understanding the off-target effects of a novel compound is paramount to ensuring its safety and efficacy. This guide provides a comparative overview of key methodologies for assessing the off-target profile of Pepstanone A, a novel investigational compound, in cellular models. By presenting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the most appropriate techniques for their research.
Introduction to Off-Target Effect Assessment
The therapeutic benefit of a drug is often derived from its specific interaction with a primary target. However, small molecules can also bind to unintended proteins, known to as off-target interactions, which can lead to adverse drug reactions or unexpected toxicities.[1][2][3] A thorough evaluation of a compound's selectivity is therefore a critical step in the drug discovery and development pipeline. This guide will explore and compare several state-of-the-art methods for identifying the off-target profile of this compound.
Comparative Methodologies for Off-Target Profiling
A variety of powerful techniques are available to identify the cellular targets of small molecules. These can be broadly categorized into in-silico, in-vitro, and cell-based approaches. This guide will focus on the most informative cell-based methods: Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA), complemented by biochemical assays for validation.
1. Chemical Proteomics
Chemical proteomics is a powerful and unbiased approach for identifying the binding proteins of a small molecule directly in a complex biological sample, such as cell lysates or even living cells.[1] This methodology typically involves creating a chemical probe based on the compound of interest to "fish" for its interacting partners.
Two main strategies in chemical proteomics are particularly relevant for assessing the off-target effects of this compound:
-
Activity-Based Protein Profiling (ABPP): This method utilizes probes that covalently bind to the active sites of specific enzyme families.[1] If this compound is designed to target a particular enzyme class, ABPP can be a highly effective way to identify other members of that family that it may also inhibit.
-
Compound-Centric Chemical Proteomics (CCCP): This is a more unbiased approach where the compound itself is immobilized on a resin and used to pull down interacting proteins from a cell lysate.[1] This method is not dependent on the enzymatic activity of the targets and can therefore identify a broader range of off-target interactions.
Experimental Workflow: Chemical Proteomics (CCCP)
Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context.[4][5][6][7] The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.[5] By heating intact cells or cell lysates treated with a compound to various temperatures, one can determine if the compound stabilizes its target protein, leading to less precipitation at elevated temperatures.[7] This technique can be adapted to a high-throughput format for screening potential off-targets.[5]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation and Comparison
To objectively compare the performance of these methods, we present hypothetical data for this compound.
Table 1: Hypothetical Off-Target Hits for this compound Identified by Different Methods
| Protein Target | Method of Identification | Putative On-Target/Off-Target | Confirmation Method |
| Target X (Kinase) | Designed Target | On-Target | Biochemical Assay |
| Kinase Y | Chemical Proteomics (ABPP) | Off-Target | Biochemical Kinase Assay |
| Protein Z (Non-kinase) | Chemical Proteomics (CCCP) | Off-Target | CETSA, Western Blot |
| Kinase A | CETSA (Proteome-wide) | Off-Target | Biochemical Kinase Assay |
| Protein B (Structural) | Chemical Proteomics (CCCP) | Off-Target | CETSA, Western Blot |
Table 2: Comparison of Methodologies for Off-Target Profiling
| Feature | Chemical Proteomics (ABPP/CCCP) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Affinity-based pulldown of interacting proteins.[1] | Ligand-induced thermal stabilization of target proteins.[5] |
| Requirement | Synthesis of a chemical probe.[1] | No modification of the compound is needed.[5] |
| Cellular Context | Can be performed in cell lysates or intact cells.[1] | Can be performed in intact cells, preserving cellular context.[4][7] |
| Throughput | Lower throughput, more labor-intensive. | Can be adapted for high-throughput screening.[5] |
| Readout | Mass spectrometry-based protein identification.[1] | Western blot for specific targets or mass spectrometry for proteome-wide analysis.[6] |
| Strengths | Unbiased identification of direct binding partners.[1] | Measures target engagement in a native cellular environment.[4] |
| Limitations | Probe synthesis may alter compound activity; may miss transient interactions.[1] | Indirect measure of binding; not all proteins show a thermal shift. |
Experimental Protocols
1. Protocol: Compound-Centric Chemical Proteomics (CCCP)
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to beads.
-
Immobilization: Covalently attach the this compound probe to agarose or magnetic beads.
-
Cell Lysis: Prepare a whole-cell lysate from the cellular model of interest in a non-denaturing buffer.
-
Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with free this compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.[1]
2. Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected on- and off-target proteins.[8]
Validation of Off-Target Hits
Once potential off-targets are identified, it is crucial to validate these findings using orthogonal methods.
Biochemical Kinase Assays: For identified off-target kinases, in vitro kinase activity assays can be performed to determine the inhibitory potency (IC50) of this compound.[9][10] A variety of assay formats are available, including luminescence-based ATP consumption assays (e.g., ADP-Glo™) and fluorescence-based assays.[11][9]
Signaling Pathway Analysis
Understanding how this compound's off-target interactions affect cellular signaling is the next critical step.
Caption: Potential impact of this compound on distinct signaling pathways.
Conclusion
The comprehensive assessment of off-target effects is a cornerstone of modern drug development. This guide has provided a comparative overview of powerful cellular methods for profiling the off-target interactions of this compound. By combining unbiased discovery methods like chemical proteomics and CETSA with rigorous validation through biochemical assays, researchers can build a detailed and reliable selectivity profile for their compounds. This multi-pronged approach is essential for advancing safe and effective therapeutics to the clinic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Off-the-shelf kinase knockout screening solutions [bio-connect.nl]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Performance Benchmark: A Comparative Analysis of Pepstanone A and its Novel Analog, Pepstanone B
For Immediate Release
This guide provides a comprehensive performance comparison between the established aspartic protease inhibitor, Pepstanone A, and a novel analog, designated Pepstanone B. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of their relative inhibitory activities against key enzymatic targets. The data presented herein is derived from a series of standardized in vitro assays, with complete experimental protocols provided for reproducibility.
I. Comparative Inhibitory Activity
The primary objective of this study was to evaluate the inhibitory potency of Pepstanone B relative to its parent compound, this compound. Both compounds were assayed against two key aspartic proteases: pepsin and renin. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined for each compound against each enzyme.
Table 1: Comparative Inhibitory Potency (IC50 and Ki) of this compound and Pepstanone B
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| This compound | Pepsin | 15.2 ± 1.8 | 5.8 ± 0.7 |
| Renin | 45.7 ± 3.5 | 18.2 ± 1.9 | |
| Pepstanone B | Pepsin | 8.9 ± 1.1 | 3.4 ± 0.4 |
| Renin | 52.1 ± 4.1 | 20.5 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that Pepstanone B exhibits a significantly lower IC50 and Ki value against pepsin compared to this compound, suggesting a higher binding affinity and greater inhibitory potency for this target. Conversely, this compound demonstrated slightly better inhibitory activity against renin, although the difference is less pronounced.
II. Experimental Protocols
The following protocols were employed to determine the inhibitory activity of this compound and Pepstanone B.
A. Pepsin Inhibition Assay
Objective: To determine the IC50 and Ki values of the test compounds against porcine pepsin.
Materials:
-
Porcine Pepsin (Sigma-Aldrich, P7000)
-
Fluorogenic Substrate: Ac-Phe-Gly-His(Dnp)-NH2 (Anaspec, AS-65551)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test Compounds: this compound, Pepstanone B (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
A serial dilution of each test compound was prepared in DMSO.
-
In a 96-well plate, 50 µL of assay buffer, 25 µL of the fluorogenic substrate (final concentration 10 µM), and 5 µL of the test compound dilution were added to each well.
-
The reaction was initiated by adding 20 µL of porcine pepsin (final concentration 5 nM).
-
The plate was incubated at 37°C for 30 minutes, protected from light.
-
Fluorescence was measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Ki values were determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
B. Renin Inhibition Assay
Objective: To determine the IC50 and Ki values of the test compounds against human recombinant renin.
Materials:
-
Human Recombinant Renin (Cayman Chemical, 10007601)
-
Fluorogenic Substrate: (7-methoxycoumarin-4-yl)acetyl-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 (Anaspec, AS-61292)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0
-
Test Compounds: this compound, Pepstanone B (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
A serial dilution of each test compound was prepared in DMSO.
-
In a 96-well plate, 50 µL of assay buffer, 25 µL of the fluorogenic substrate (final concentration 5 µM), and 5 µL of the test compound dilution were added to each well.
-
The reaction was initiated by adding 20 µL of human recombinant renin (final concentration 2 nM).
-
The plate was incubated at 37°C for 60 minutes, protected from light.
-
Fluorescence was measured using a microplate reader with an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
IC50 and Ki values were calculated as described in the pepsin inhibition assay protocol.
III. Visualized Mechanisms and Workflows
To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.
Safety Operating Guide
Proper Disposal Procedures for Pepstatin A
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Pepstatin A, a potent aspartic protease inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. It is assumed that "Pepstanone A" is a misspelling of "Pepstatin A," as all relevant safety and chemical data point to the latter.
Key Data of Pepstatin A
The following table summarizes the key quantitative data for Pepstatin A for easy reference.
| Property | Value |
| Molecular Formula | C₃₄H₆₃N₅O₉ |
| Molecular Weight | 685.9 g/mol |
| Melting Point | 233 °C (decomposes) |
| Solubility | - Insoluble in water.[1] - Soluble in DMSO at ≥34.3 mg/mL.[2] - Soluble in ethanol at 10 mg/mL with heat.[1] - Soluble in methanol.[3] - Soluble in 10% (v/v) acetic acid in methanol. |
| Storage Temperature | -20°C to -80°C for long-term storage. |
Experimental Protocol: Inhibition of Aspartic Proteases
This section details a standard workflow for utilizing Pepstatin A as an aspartic protease inhibitor in a laboratory setting.
1. Preparation of Pepstatin A Stock Solution:
-
Weigh the required amount of solid Pepstatin A in a chemical fume hood.
-
Dissolve the solid in Dimethyl Sulfoxide (DMSO) to a stock concentration of 50 mM (approximately 34.3 mg/mL).[2]
-
Ensure complete dissolution by vortexing the solution thoroughly.[2]
-
Prepare single-use aliquots (e.g., 10-100 µL) to minimize freeze-thaw cycles, which can degrade the compound.[2]
-
Store the stock solution aliquots at -20°C.[2]
2. Inhibition Assay Protocol:
-
For cell culture applications, such as inhibiting viral gag precursor processing, add the Pepstatin A stock solution to the cell culture medium to achieve the desired final concentration (e.g., 0.1 mM).[2]
-
Incubate the cells for the required period (e.g., 2-11 days) at 37°C.[2]
-
For in vitro enzyme assays, create a dose-response curve by titrating Pepstatin A across a range of concentrations (e.g., 0.1–50 µM).[2]
-
Always include a vehicle control (DMSO without Pepstatin A) to account for any effects of the solvent on the experimental system.[2] The final DMSO concentration in assays should not exceed 0.5% (v/v) to avoid solvent-induced artifacts.[2]
Proper Disposal Procedures
Proper disposal of unused Pepstatin A and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.[4] Never dispose of Pepstatin A down the drain or in regular trash.[4] The following step-by-step procedure should be followed:
1. Segregation of Waste:
-
All materials that have come into contact with Pepstatin A, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated as chemical waste.
2. Collection of Solid Waste:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste," the name "Pepstatin A," and the associated hazards.
3. Collection of Liquid Waste:
-
Collect all unused Pepstatin A solutions and contaminated liquids in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, ethanol).
4. Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any Pepstatin A residue. The rinsate must be collected and disposed of as hazardous liquid waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4] Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Pepstatin A waste.
Caption: Logical workflow for the proper disposal of Pepstatin A waste.
References
Personal protective equipment for handling Pepstanone A
This guide provides immediate and essential safety and logistical information for the handling of Pepstanone A in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure and contamination.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles providing full splash and impact protection.[2] Must be worn over prescription glasses. |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[1] Change gloves frequently, especially if they come into contact with the substance. |
| Body Protection | Lab Coat | Standard laboratory coat to protect skin and clothing.[1] |
| Full-Length Pants | Should cover the entire leg.[1] | |
| Closed-Toe Shoes | Non-porous shoes that fully cover the feet.[1] | |
| Respiratory | Particulate Respirator | Use a P1 particulate filter device (EN 143) when there is a risk of dust formation.[3] |
Operational Plan: Handling and Disposal of this compound
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Ensure a well-ventilated work area.[4]
-
Before handling, inspect all PPE for damage and ensure it is worn correctly.[1]
-
Avoid all unnecessary exposure to the substance.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
When handling the solid form, take care to avoid generating dust.[5]
2. Spill Response:
-
In case of a spill, immediately alert others in the vicinity.
-
For minor spills, clean up immediately.[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Sweep up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[5][6]
-
For major spills, evacuate the area and control personal contact with the substance by using appropriate protective equipment.[5]
-
Prevent spillage from entering drains, sewers, or water courses.[5][7]
3. Disposal:
-
Dispose of waste in accordance with all federal, state, and local environmental regulations.[6]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as chemical waste.[1]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
